Methoxmetamine hydrochloride
描述
属性
IUPAC Name |
2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-15-14(9-4-3-8-13(14)16)11-6-5-7-12(10-11)17-2;/h5-7,10,15H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQBPUMMOLDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781829-56-8 | |
| Record name | Methoxmetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781829568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXMETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83SY2YAD5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Methoxmetamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxmetamine (MXM), also known by its systematic name 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one, is a dissociative anesthetic of the arylcyclohexylamine class. As a structural analog of ketamine and a close relative of methoxetamine (MXE), it has emerged as a designer drug, a substance synthesized to mimic the pharmacological effects of controlled substances. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of methoxmetamine hydrochloride. While specific pharmacological data for methoxmetamine is limited in peer-reviewed literature, this guide presents a comparative analysis with its well-characterized homolog, methoxetamine, and provides detailed experimental protocols for its synthesis and potential pharmacological evaluation.
Discovery and Context
Methoxmetamine is a designer drug that has been sold online.[1] It is classified as an arylcyclohexylamine, a class of compounds known for their dissociative properties.[1] Structurally, it is the N-methyl homolog of methoxetamine (MXE), another well-known designer drug.[2] The emergence of methoxmetamine is part of a larger trend of creating analogs of controlled substances like ketamine and phencyclidine (PCP) to circumvent existing drug laws.[2][3] While the exact date of its first synthesis is not documented in scientific literature, its appearance is tied to the rise of online vendors of "research chemicals."
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process analogous to the synthesis of ketamine and its derivatives. A reported synthesis route is detailed below.
Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one
A synthetic route for methoxmetamine has been described, and the following protocol is based on a published method for a related compound with adaptations for methoxmetamine.
Step 1: Synthesis of an intermediate (not explicitly detailed in the provided search results, but a plausible precursor based on related syntheses).
A common starting point for arylcyclohexylamines involves the reaction of a Grignard reagent with a cyclohexanone derivative.
Step 2: Amination and Rearrangement
A key step in the synthesis of many arylcyclohexylamines is the reaction of an α-halo ketone with an amine, followed by a rearrangement.
A specific protocol for the synthesis of 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one resulted in a 74% yield of the product as a brown oil.[4]
Final Step: Conversion to Hydrochloride Salt
To prepare the hydrochloride salt, the freebase of methoxmetamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate, this compound, is then collected by filtration, washed with a cold solvent, and dried.
Analytical Characterization
The structural confirmation of synthesized methoxmetamine is crucial. The following data has been reported for the freebase:[4]
Table 1: NMR Spectroscopic Data for Methoxmetamine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (300 MHz, CDCl₃) | 7.28 | t | 7.9 | Aromatic CH |
| 6.79 | ddd | 7.7, 4.8, 2.1 | Aromatic CH | |
| 3.79 | s | - | OCH₃ | |
| 2.91-2.76 | m | - | Cyclohexyl CH | |
| 2.44-2.18 | m | - | Cyclohexyl CH₂ | |
| 2.02 | s | - | NCH₃ | |
| 1.99-1.88 | m | - | Cyclohexyl CH | |
| 1.72 | tdd | 16.3, 12.3, 8.3 | Cyclohexyl CH₂ | |
| ¹³C NMR (75 MHz, CDCl₃) | 211.5 | - | - | C=O |
| 160.1 | - | - | Aromatic C-O | |
| 140.5 | - | - | Aromatic C | |
| 129.9 | - | - | Aromatic CH | |
| 119.6 | - | - | Aromatic CH | |
| 113.3 | - | - | Aromatic CH | |
| 112.4 | - | - | Aromatic CH | |
| 69.8 | - | - | Quaternary C | |
| 55.4 | - | - | OCH₃ | |
| 39.9 | - | - | Cyclohexyl CH₂ | |
| 35.4 | - | - | NCH₃ | |
| 29.0 | - | - | Cyclohexyl CH₂ | |
| 27.8 | - | - | Cyclohexyl CH₂ | |
| 22.4 | - | - | Cyclohexyl CH₂ |
Pharmacological Profile
For comparative purposes, the pharmacological data for the closely related methoxetamine (MXE) is presented below.
Table 2: Receptor Binding Affinities (Kᵢ, nM) of Methoxetamine (MXE)
| Receptor/Transporter | Kᵢ (nM) |
| NMDA Receptor (dizocilpine site) | 257 |
| Serotonin Transporter (SERT) | 479 |
| Dopamine Transporter (DAT) | >10,000 |
| Norepinephrine Transporter (NET) | >10,000 |
Data sourced from the Wikipedia page for Methoxetamine, which cites primary literature.[2]
Experimental Protocol: NMDA Receptor Binding Assay
To determine the binding affinity of methoxmetamine for the NMDA receptor, a competitive radioligand binding assay can be performed. The following is a generalized protocol.
Objective: To determine the Kᵢ value of methoxmetamine at the dizocilpine (MK-801) binding site of the NMDA receptor.
Materials:
-
[³H]MK-801 (radioligand)
-
Rat brain cortex membrane preparation (source of NMDA receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled MK-801 (for determining non-specific binding)
-
This compound (test compound)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In reaction tubes, combine the rat brain membrane preparation, [³H]MK-801 at a fixed concentration (typically near its K₋d value), and varying concentrations of methoxmetamine.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled MK-801.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of methoxmetamine.
-
Determine the IC₅₀ value (the concentration of methoxmetamine that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Presumed Signaling Pathway
Caption: Presumed mechanism of action of methoxmetamine at the NMDA receptor.
References
Chemical properties of Methoxmetamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxmetamine (MXM), also known as 3-MeO-2'-Oxo-PCM or MMXE, is a dissociative anesthetic of the arylcyclohexylamine class.[1] As a close structural analog of methoxetamine (MXE) and ketamine, it is presumed to exert its pharmacological effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known chemical properties of Methoxmetamine hydrochloride (MMXE.HCl), alongside relevant pharmacological data from closely related analogs. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's characteristics and mechanism of action.
Chemical Properties
This compound is the hydrochloride salt of Methoxmetamine. While comprehensive experimental data for MMXE.HCl is not extensively available in public literature, its fundamental properties have been identified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one hydrochloride | |
| Synonyms | 3-MeO-2'-Oxo-PCM hydrochloride, MXM.HCl, MMXE.HCl | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ • HCl | [2] |
| Formula Weight | 269.8 g/mol | [2] |
| CAS Number | 1781829-56-8 | [2] |
| Appearance | Neat solid | [2] |
| Stability | Reported to be stable for at least one year when stored at -20°C. | [2] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/n | [3][4] |
| a | 15.0429(5) Å | [3][4] |
| b | 14.0721(5) Å | [3][4] |
| c | 6.5716(2) Å | [3][4] |
| β | 90.9864(14)° | [3][4] |
| V | 1390.91(8) ų | [3][4] |
| Z | 4 | [3][4] |
Experimental Protocols
Detailed experimental protocols for the determination of all chemical properties of MMXE.HCl are not available. However, standard methodologies for characterizing similar compounds can be applied.
Synthesis of this compound
A general synthetic route for MMXE.HCl has been described, starting from 1-((methylimino)(3-methoxyphenyl)methyl)cyclopentan-1-ol. The precursor is dissolved in decalin and heated. After cooling, the reaction mixture is treated with a solution of hydrogen chloride in diethyl ether. The resulting precipitate is filtered, washed with acetone, and recrystallized from a methanol/diethyl ether mixture to yield MMXE.HCl as a yellowish solid. The final product identity is typically confirmed by Nuclear Magnetic Resonance (NMR) analysis.
Determination of Melting Point
The melting point of a crystalline solid like MMXE.HCl can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
For accurate determination, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.
Solubility Determination
The solubility of MMXE.HCl in various solvents can be determined using the shake-flask method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
X-ray Powder Diffraction (XRPD)
XRPD is used to determine the crystallographic properties of a solid material.
Protocol:
-
A finely ground powder of the MMXE.HCl sample is prepared.
-
The powder is loaded onto a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is analyzed to determine the crystal structure, including lattice parameters and space group.
Pharmacological Properties
Direct pharmacological data for Methoxmetamine is limited. However, its close structural similarity to Methoxetamine (MXE) allows for informed inferences about its mechanism of action and receptor interactions. MXE is known to be an NMDA receptor antagonist and a serotonin reuptake inhibitor.
Table 3: Receptor Binding Affinities (Ki) of Methoxetamine (MXE)
| Receptor/Transporter | Ligand | Ki (nM) | Species | Assay Type | Source |
| NMDA Receptor (PCP site) | [³H]MK-801 | 257 | Rat | Radioligand Binding | |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 479 | Human | Radioligand Binding | |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >10,000 | Human | Radioligand Binding | |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000 | Human | Radioligand Binding |
Note: This data is for Methoxetamine (MXE), a close structural analog of Methoxmetamine. Ki values represent the concentration of the drug that displaces 50% of the radioligand from the receptor. Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of Methoxmetamine
Based on the known pharmacology of related arylcyclohexylamines like ketamine and MXE, Methoxmetamine is expected to primarily act as an antagonist at the NMDA receptor. This action is hypothesized to trigger a cascade of downstream signaling events. The following diagram illustrates a plausible signaling pathway.
Caption: Hypothesized signaling cascade of Methoxmetamine.
Experimental Workflow for Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an experiment.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is an arylcyclohexylamine with significant research interest due to its structural relationship to known dissociative anesthetics. While a complete physicochemical and pharmacological profile is yet to be fully elucidated in publicly accessible literature, the available data, supplemented with information from its close analog methoxetamine, provides a solid foundation for further investigation. This technical guide consolidates the current knowledge and provides standardized protocols to aid researchers in their exploration of this compound. Future studies are warranted to definitively determine the melting point, pKa, solubility, and a comprehensive receptor binding and functional activity profile of this compound to fully understand its therapeutic potential and toxicological risks.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Methoxetamine - Wikipedia [en.wikipedia.org]
- 4. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of Methoxmetamine Hydrochloride: A Technical Guide Based on its Closely Related Analogue, Methoxetamine
Introduction
Methoxmetamine (MXM) hydrochloride is a dissociative substance of the arylcyclohexylamine class. While scientific literature specifically detailing the mechanism of action for MXM is scarce, extensive research on its close structural analogue, methoxetamine (MXE), provides significant insights into its likely pharmacological profile. MXE is the N-ethyl homologue of MXM and is recognized primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide will provide an in-depth overview of the mechanism of action of MXE as a proxy for understanding the potential actions of methoxmetamine hydrochloride, targeting an audience of researchers, scientists, and drug development professionals. All quantitative data presented pertains to methoxetamine (MXE).
Primary Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism of action for methoxetamine is its function as a potent and selective antagonist of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate in the central nervous system.[1][2] MXE binds to the dizocilpine (MK-801) site, which is located within the ion channel of the NMDA receptor.[1] By binding to this site, MXE non-competitively blocks the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This channel blockade is what underlies the dissociative anesthetic, analgesic, and psychotomimetic effects of arylcyclohexylamines like MXE.
Signaling Pathway of NMDA Receptor Antagonism
The antagonism of the NMDA receptor by methoxetamine disrupts the normal downstream signaling cascades initiated by glutamate. This interruption of glutamatergic neurotransmission is believed to be the foundational event leading to its diverse physiological and psychological effects.
Secondary Pharmacological Targets
Beyond its primary action at the NMDA receptor, methoxetamine has been shown to interact with other neurotransmitter systems, which may contribute to its unique pharmacological profile compared to other dissociatives like ketamine.
Serotonin Transporter (SERT) Inhibition
Methoxetamine acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[1] This action increases the extracellular concentration of serotonin (5-HT), potentially contributing to the mood-altering and antidepressant-like effects observed in some preclinical studies.[1] The affinity of MXE for SERT is lower than for the NMDA receptor.
Dopamine and Norepinephrine Transporters (DAT and NET)
In contrast to its effects on serotonin, methoxetamine shows little to no significant activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET) at concentrations where it potently blocks NMDA receptors and inhibits serotonin reuptake.[1]
Interaction with 5-HT2 Receptors
Recent studies suggest that methoxetamine's effects may also be mediated through interactions with serotonin 5-HT2 receptors.[3] This interaction could play a role in the expression of its effects on sensorimotor functions.[3]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of methoxetamine (MXE) at its primary and secondary targets. It is important to note that lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Methoxetamine (MXE) Binding Affinities (Ki)
| Target | Ki (nM) | Species | Reference(s) |
| NMDA Receptor (dizocilpine site) | 257 | Human | [1] |
| Serotonin Transporter (SERT) | 479 | Human | [1] |
| Dopamine Transporter (DAT) | > 10,000 | Human | [1] |
| Norepinephrine Transporter (NET) | > 10,000 | Human | [1] |
Table 2: Methoxetamine (MXE) Functional Potencies (IC50)
| Target | IC50 (nM) | Assay Type | Species | Reference(s) |
| Serotonin Transporter (SERT) | 2,400 | Reuptake Inhibition | Human | [1] |
| Dopamine Transporter (DAT) | > 10,000 | Reuptake Inhibition | Human | [1] |
| Norepinephrine Transporter (NET) | > 10,000 | Reuptake Inhibition | Human | [1] |
Experimental Protocols
The quantitative data presented above are typically generated through standardized in vitro pharmacological assays. The following are generalized methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
References
Pharmacological profile of Methoxmetamine hydrochloride
An In-Depth Technical Guide on the Pharmacological Profile of Methoxmetamine (Methoxetamine, MXE) Hydrochloride
Introduction
Methoxmetamine, more commonly known as Methoxetamine (MXE), is a synthetic dissociative anesthetic of the arylcyclohexylamine class. Structurally related to ketamine and phencyclidine (PCP), MXE emerged in the early 21st century as a designer drug.[1][2][3] It has gained significant interest within the scientific community for its unique pharmacological profile and potential therapeutic applications, including as a rapid-acting antidepressant.[1][4] This document provides a comprehensive technical overview of the pharmacological profile of Methoxetamine hydrochloride, focusing on its pharmacodynamics, pharmacokinetics, and in vivo effects, supported by quantitative data and detailed experimental workflows.
Pharmacodynamics
The pharmacodynamic profile of Methoxetamine is characterized by its potent interaction with the glutamatergic and serotonergic systems.
Mechanism of Action
Methoxetamine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the dizocilpine (MK-801) binding site.[1][5] This antagonism is believed to be the principal driver of its dissociative and psychotomimetic effects.[5] By blocking the NMDA receptor, MXE interferes with glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity, learning, and memory.
In addition to its effects on the NMDA receptor, Methoxetamine also acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[1] This action increases the extracellular concentration of serotonin, which may contribute to its reported mood-altering and potential antidepressant effects.[4][6] Furthermore, studies suggest that MXE can stimulate dopaminergic neurotransmission in the mesolimbic pathway, a key component of the brain's reward system.[1][4] Some research also indicates an interaction with serotonin 5-HT2 receptors, which may be involved in the expression of its sensorimotor effects.[7]
Receptor Binding Profile
The following table summarizes the in vitro binding affinities of Methoxetamine for various receptors and transporters. The data is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.
| Target | Ki (nM) | IC50 (nM) | Species | Reference |
| NMDA Receptor (dizocilpine site) | 257 | - | - | [1] |
| Serotonin Transporter (SERT) | 479 | 2,400 | Human | [1] |
| Dopamine Transporter (DAT) | >10,000 | 33,000 | Human | [1] |
| Norepinephrine Transporter (NET) | >10,000 | 20,000 | Human | [1] |
Signaling Pathway of Methoxetamine
Caption: Primary signaling pathways of Methoxetamine.
Pharmacokinetics
Pharmacokinetic studies in animal models have begun to elucidate the absorption, distribution, metabolism, and excretion of Methoxetamine.
Absorption and Distribution
Following administration in Wistar rats, maximal brain concentrations of Methoxetamine were observed 30 minutes post-injection, remained elevated at 60 minutes, and gradually decreased to near-zero levels after six hours.[2] The compound shows a significant accumulation in brain tissue, with a brain-to-serum concentration ratio ranging from 2.06 to 2.93.[2] This accumulation may contribute to its higher potency and longer duration of action compared to ketamine.[2]
Metabolism
The primary metabolic pathways for Methoxetamine in rats involve O-demethylation and N-dealkylation. The most abundant urinary metabolite is O-desmethylmethoxetamine, followed by normethoxetamine.[2]
Pharmacokinetic Parameters in Wistar Rats
| Parameter | Value | Time Point | Reference |
| Tmax (brain) | 30 minutes | - | [2] |
| Brain:Serum Ratio | 2.06 - 2.93 | Various | [2] |
| Major Metabolites | O-desmethylmethoxetamine, Normethoxetamine | - | [2] |
Metabolic Pathway of Methoxetamine
Caption: Primary metabolic pathways of Methoxetamine.
In Vivo Effects
Preclinical studies in rodents have characterized a range of behavioral and physiological effects of Methoxetamine.
Behavioral Effects
Methoxetamine induces a complex dose-dependent behavioral profile in rodents. At lower doses (5 and 10 mg/kg in rats), it produces locomotor stimulation, while higher doses (40 mg/kg) lead to sedation and reduced locomotion.[2] It has been shown to produce interoceptive effects similar to PCP in drug discrimination studies.[8] Compared to PCP, Methoxetamine appears to be a less effective reinforcer in self-administration paradigms, suggesting a lower abuse potential.[8] Additionally, it disrupts sensorimotor gating, as evidenced by deficits in prepulse inhibition (PPI).[2] Repeated administration in rats has been linked to persistent behavioral abnormalities and neurotoxicity.[9]
Summary of In Vivo Behavioral Effects in Rodents
| Behavioral Test | Species | Dose | Effect | Reference |
| Drug Discrimination | Rat | - | PCP-like interoceptive effects | [8] |
| Self-Administration | Rat | - | Less reinforcing than PCP | [8] |
| Open Field | Rat | 5-10 mg/kg | Locomotor stimulation, anxiogenesis | [2] |
| Open Field | Rat | 40 mg/kg | Sedation, reduced locomotion | [2] |
| Prepulse Inhibition | Rat | - | Disruption of sensorimotor gating | [2] |
| Locomotor Activity | Mouse | - | No significant increase in locomotor activity | [8] |
Physiological Effects
In mice, Methoxetamine produces dose-dependent hypothermic effects.[8]
Experimental Protocols
The following sections provide a general overview of the methodologies employed in the pharmacological evaluation of Methoxetamine.
Receptor Binding Assays
-
Objective: To determine the binding affinity of Methoxetamine for various receptors and transporters.
-
General Protocol:
-
Preparation of Cell Membranes: Homogenization of tissues or cultured cells expressing the target receptor.
-
Incubation: Incubation of the membrane preparation with a radiolabeled ligand specific for the target site and varying concentrations of Methoxetamine.
-
Separation: Separation of bound and free radioligand, typically through rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculation of Ki and IC50 values from competitive binding curves.
-
Behavioral Assays in Rodents
-
Objective: To characterize the in vivo behavioral effects of Methoxetamine.
-
General Protocols:
-
Open Field Test: Animals are placed in an open arena, and locomotor activity, exploratory behavior, and anxiety-like behaviors (e.g., thigmotaxis) are recorded and analyzed.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: This test assesses sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a startling auditory stimulus (pulse). The ability of the prepulse to inhibit the startle response is measured.
-
Drug Discrimination: Animals are trained to discriminate between the effects of a known drug (e.g., PCP) and saline to receive a reward. The ability of Methoxetamine to substitute for the training drug is then tested.
-
Self-Administration: Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug. The rate of responding is used as a measure of the drug's reinforcing properties.
-
Preclinical Pharmacological Workflow
Caption: A typical preclinical workflow for pharmacological evaluation.
Conclusion
Methoxmetamine (Methoxetamine, MXE) hydrochloride is a pharmacologically active compound with a primary mechanism of action as a non-competitive NMDA receptor antagonist and a serotonin reuptake inhibitor. Its pharmacokinetic profile is characterized by significant brain accumulation and a longer duration of action compared to ketamine. In vivo, it produces a complex array of dose-dependent behavioral effects, including dissociative-like states, locomotor changes, and disruption of sensorimotor gating. The unique pharmacological profile of Methoxetamine, particularly its dual action on glutamatergic and serotonergic systems, warrants further investigation for its potential therapeutic applications, alongside a thorough evaluation of its toxicological and abuse liability.
References
- 1. Methoxetamine - Wikipedia [en.wikipedia.org]
- 2. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecddrepository.org [ecddrepository.org]
- 4. Methoxetamine: A foe or friend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine-like in vivo effects of methoxetamine in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Methoxmetamine Hydrochloride: A Technical Guide
Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. As of December 2025, a comprehensive review of published scientific literature reveals a significant lack of specific in vitro binding affinity data for Methoxmetamine (MXM) hydrochloride. The available research predominantly focuses on its close structural analog, Methoxetamine (MXE), which is the N-ethyl homologue of Methoxmetamine.
This document, therefore, summarizes the in vitro binding profile of Methoxetamine (MXE) as a surrogate to provide insights into the potential pharmacological targets of Methoxmetamine. It is crucial to interpret this data with the understanding that the substitution of the N-methyl group in Methoxmetamine with the N-ethyl group in Methoxetamine can influence binding affinities and pharmacological activity. All data presented herein pertains to Methoxetamine unless explicitly stated otherwise.
Overview of Methoxetamine (MXE) Binding Profile
Methoxetamine (MXE) is a dissociative hallucinogen of the arylcyclohexylamine class.[1] Its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In addition to its activity at the NMDA receptor, in vitro studies have demonstrated its interaction with the serotonin transporter (SERT).[1]
Quantitative Binding Affinity Data for Methoxetamine (MXE)
The following table summarizes the key quantitative in vitro binding affinity data for Methoxetamine at various neurochemical targets. The data is primarily derived from radioligand binding assays.
| Target | Ligand/Assay | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference |
| NMDA Receptor (PCP site) | [³H]MK-801 | 257 | - | Rat brain membranes | [1] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 479 | 2,400 | Human embryonic kidney (HEK) cells | [1] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >10,000 | >10,000 | Human embryonic kidney (HEK) cells | [1] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000 | >10,000 | Human embryonic kidney (HEK) cells | [1] |
| Sigma₁ Receptor | --INVALID-LINK---Pentazocine | >10,000 | - | Guinea pig brain | [2] |
| Sigma₂ Receptor | [³H]Ditran | >10,000 | - | Rat liver | [2] |
| µ-Opioid Receptor | [³H]DAMGO | Insignificant Affinity | - | - | [1] |
Note on Data Interpretation:
-
Kᵢ (Inhibition Constant): Represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
-
IC₅₀ (Half Maximal Inhibitory Concentration): Represents the concentration of a ligand that is required to inhibit a biological process or response by 50%.
A study that assessed the binding of MXE at 56 different sites, including a wide range of neurotransmitter receptors and transporters, found that MXE had Kᵢ values greater than 10,000 nM for all sites except for the dizocilpine site of the NMDA receptor and the serotonin transporter.[1]
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited for determining the in vitro binding affinity of Methoxetamine.
Radioligand Binding Assays
Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. The general workflow for such an assay is as follows:
Key Components:
-
Membrane Preparations: Membranes from specific tissues (e.g., rat brain) or cultured cells expressing the target receptor are isolated.
-
Radioligand: A radioactive molecule that is known to bind to the target receptor with high affinity and specificity (e.g., [³H]MK-801 for the NMDA receptor PCP site).
-
Test Compound: The compound whose binding affinity is being determined (in this case, Methoxetamine).
-
Incubation: The membranes, radioligand, and various concentrations of the test compound are incubated together to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Key Steps:
-
Cell Culture: Cells engineered to express a specific monoamine transporter (e.g., HEK cells expressing human SERT) are used.
-
Incubation: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) in the presence of varying concentrations of the test compound.
-
Uptake Inhibition: The test compound competes with the neurotransmitter for the transporter, thereby inhibiting its uptake into the cell.
-
Measurement: After a set incubation period, the cells are washed to remove extracellular radiolabel, and the amount of radioactivity taken up by the cells is measured. This allows for the determination of the IC₅₀ value for uptake inhibition.
Key Signaling Pathways
Based on its known binding targets, Methoxetamine is expected to primarily modulate NMDA receptor-mediated glutamatergic neurotransmission and, to a lesser extent, serotonergic signaling.
NMDA Receptor Antagonism
As a non-competitive antagonist, Methoxetamine binds to the PCP site located within the ion channel of the NMDA receptor. This blocks the influx of calcium ions (Ca²⁺) that would normally occur upon receptor activation by glutamate and a co-agonist (glycine or D-serine).
Serotonin Transporter Inhibition
By inhibiting the serotonin transporter (SERT), Methoxetamine can increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Conclusion
The in vitro binding profile of Methoxetamine (MXE) is characterized by a primary, high-affinity interaction with the NMDA receptor and a secondary, moderate-affinity interaction with the serotonin transporter. It displays low affinity for a wide range of other neurochemical targets. While this data for MXE provides a valuable starting point for understanding the potential pharmacology of Methoxmetamine (MXM) hydrochloride, further research is imperative to elucidate the specific in vitro binding affinity and functional activity of Methoxmetamine itself. Researchers should exercise caution when extrapolating the findings for MXE to MXM due to the structural differences between the two molecules.
References
The Neurochemical Profile of Methoxmetamine Hydrochloride: A Technical Guide
Disclaimer: This document provides a technical overview of the anticipated neurochemical effects of Methoxmetamine (MXM) hydrochloride. It is intended for researchers, scientists, and drug development professionals. The physiological and toxicological properties of Methoxmetamine hydrochloride have not been extensively evaluated in published scientific literature.[1] Much of the data and proposed mechanisms of action presented herein are extrapolated from its close structural analogue, Methoxetamine (MXE), a well-studied arylcyclohexylamine.[2][3] Direct experimental data on Methoxmetamine is limited, and this guide should be interpreted with that in mind.
Introduction
Methoxmetamine (MXM), also known as 3-methoxy-2-oxo-PCM, is an arylcyclohexylamine that is structurally related to dissociative anesthetics such as ketamine and phencyclidine (PCP).[2][3] It is the N-methyl analogue of Methoxetamine (MXE).[2][3] Due to the scarcity of direct research on MXM, this guide will focus on the well-documented neurochemical effects of MXE to infer the likely pharmacological profile of MXM. Arylcyclohexylamines are primarily known for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[2][4][5] Additionally, many compounds in this class exhibit affinity for monoamine transporters, which can significantly modulate their overall psychoactive and physiological effects.[5][6]
Core Neurochemical Interactions
Based on the pharmacology of its close analogue, Methoxetamine (MXE), this compound is predicted to exert its primary neurochemical effects through two main mechanisms: antagonism of the NMDA receptor and inhibition of the serotonin transporter (SERT).
NMDA Receptor Antagonism
Arylcyclohexylamines, including MXE, act as non-competitive antagonists at the NMDA receptor.[4] They bind to a site within the receptor's ion channel, known as the dizocilpine (MK-801) or PCP site, thereby blocking the influx of calcium ions.[2] This action disrupts normal glutamatergic signaling, which is thought to be the basis for the dissociative, anesthetic, and potential antidepressant effects of this class of compounds.[2][5]
Serotonin Transporter Inhibition
In addition to its potent NMDA receptor activity, MXE has been shown to be a serotonin reuptake inhibitor.[2] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter. This serotonergic action likely contributes to the mood-altering and hallucinogenic properties of these compounds.
Quantitative Neuropharmacology (Data from Methoxetamine - MXE)
The following tables summarize the in vitro binding affinities and functional potencies of Methoxetamine (MXE) at key neurochemical targets. This data is presented as a proxy for the anticipated profile of Methoxmetamine (MXM).
| Receptor/Transporter | Kᵢ (nM) | Assay Type | Species |
| NMDA Receptor (dizocilpine site) | 257 | Radioligand Binding | Human |
| Serotonin Transporter (SERT) | 479 | Radioligand Binding | Human |
| Dopamine Transporter (DAT) | >10,000 | Radioligand Binding | Human |
| Norepinephrine Transporter (NET) | >10,000 | Radioligand Binding | Human |
| μ-Opioid Receptor | >10,000 | Radioligand Binding | Human |
| σ₁ Receptor | >10,000 | Radioligand Binding | Guinea pig |
| σ₂ Receptor | >10,000 | Radioligand Binding | Rat |
| D₂ Receptor | >10,000 | Radioligand Binding | Human |
| 5-HT₂ₐ Receptor | >10,000 | Radioligand Binding | Human |
Table 1: In Vitro Receptor and Transporter Binding Affinities of Methoxetamine (MXE).[2] Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity.
| Transporter | IC₅₀ (nM) | Assay Type | Species |
| Serotonin Transporter (SERT) | 2,400 | Reuptake Inhibition | Human |
| Dopamine Transporter (DAT) | >10,000 | Reuptake Inhibition | Human |
| Norepinephrine Transporter (NET) | 20,000 | Reuptake Inhibition | Human |
Table 2: In Vitro Monoamine Transporter Functional Potency of Methoxetamine (MXE).[2] IC₅₀ represents the half-maximal inhibitory concentration for neurotransmitter reuptake.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Methoxmetamine
The following diagram illustrates the proposed primary signaling pathways affected by Methoxmetamine, based on the known actions of Methoxetamine.
Caption: Proposed dual mechanism of Methoxmetamine (MXM) action.
Experimental Workflow for Receptor Binding Assay
The diagram below outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like Methoxmetamine at a specific receptor or transporter.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Methodologies
The following are generalized protocols for key in vitro assays, based on methodologies commonly used for arylcyclohexylamines and monoamine transporter inhibitors.
NMDA Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the dizocilpine/PCP site of the NMDA receptor.
-
Materials:
-
Receptor Source: Rat or human cortical membranes.
-
Radioligand: [³H]dizocilpine (MK-801).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).
-
Test Compound: this compound dissolved in an appropriate solvent.
-
-
Protocol:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801 (typically at or below its Kₑ value).
-
Varying concentrations of this compound are added to the incubation tubes to compete with the radioligand for binding.
-
A set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled ligand (e.g., unlabeled MK-801) is used to determine non-specific binding.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Monoamine Transporter Reuptake Inhibition Assay
-
Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
-
Materials:
-
Cell Lines: HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.
-
Radiolabeled Substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Non-specific Uptake Control: Incubation at 4°C or use of a known potent reuptake inhibitor (e.g., cocaine).
-
Test Compound: this compound.
-
-
Protocol:
-
The transporter-expressing cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the respective radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
The incubation is carried out for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake is terminated by rapidly aspirating the incubation medium and washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxetamine - Wikipedia [en.wikipedia.org]
- 3. R (-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S (+)-methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship of Methoxmetamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxmetamine (MXM), a structural analog of ketamine, belongs to the arylcyclohexylamine class of dissociative anesthetics. These compounds are primarily known for their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. However, the pharmacological profile of many arylcyclohexylamines is complex, often involving interactions with other targets such as monoamine transporters. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxmetamine analogs, offering a systematic exploration of how specific structural modifications influence their affinity and selectivity for the NMDA receptor and the serotonin transporter (SERT). Understanding these relationships is crucial for the rational design of novel therapeutic agents with tailored pharmacological properties, potentially for conditions like depression and neuropathic pain.
Core Pharmacological Targets
The primary mechanism of action for methoxmetamine and its analogs involves binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.[1] This action is responsible for their characteristic dissociative effects. Additionally, many of these compounds exhibit significant affinity for the serotonin transporter (SERT), inhibiting the reuptake of serotonin and suggesting a potential dual-action mechanism that could be relevant for antidepressant effects.[2] The interplay between NMDA receptor antagonism and SERT inhibition is a key focus of current research.
Structure-Activity Relationship (SAR) Analysis
The arylcyclohexylamine scaffold consists of three key regions that can be chemically modified to alter pharmacological activity: the aryl ring, the cyclohexyl ring, and the amine group.
Aryl Ring Modifications
The position and nature of substituents on the aryl (phenyl) ring are critical determinants of NMDA receptor affinity.
-
Positional Isomerism of the Methoxy Group: The position of the methoxy group significantly impacts NMDA receptor binding. Studies comparing positional isomers of methoxy-substituted phencyclidine (PCP) and phencyclidine morpholine (PCMo) analogs reveal a clear trend. The highest affinity for the NMDA receptor is consistently observed when the methoxy group is in the 3-position (meta) of the phenyl ring.[3][4] Affinity decreases when the methoxy group is moved to the 2-position (ortho) and is lowest at the 4-position (para).[3][4] This suggests that the 3-position allows for an optimal interaction with the binding pocket of the NMDA receptor channel.
N-Alkyl and N-Cycloalkyl Group Modifications
The substituent on the amine nitrogen plays a crucial role in modulating potency.
-
N-Alkyl Chain Length: Generally, small N-alkyl substitutions are well-tolerated. For instance, compounds with N-methyl and N-ethyl groups are active.[5] However, increasing the alkyl chain length can affect potency.
-
N-Cycloalkyl vs. N-Alkyl Groups: Replacing the N-alkyl group with a cyclic amine, such as piperidine (as in PCP) or morpholine, tends to decrease potency at the NMDA receptor compared to smaller alkyl groups.[5] For example, 3-MeO-PCP (with a piperidine ring) has a higher affinity for the NMDA receptor (Ki = 20 nM) than methoxmetamine (N-ethyl, Ki = 259 nM).[2] Similarly, replacing the piperidine ring of PCP with a pyrrolidine ring also leads to a decrease in potency.[5]
Cyclohexyl Ring Modifications
Modifications to the cyclohexyl ring can also influence activity.
-
Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring has been shown to decrease not only the potency but also the efficacy of the compound's PCP-like effects.[5]
-
Ketone Group: Methoxmetamine itself is a cyclohexanone, distinguishing it from non-ketone analogs like 3-MeO-PCE. This ketone group influences the molecule's conformation and polarity, which in turn affects its binding characteristics.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki, in nM) of methoxmetamine and its key analogs for the NMDA receptor and various other CNS targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Methoxmetamine and Analogs at the NMDA Receptor and Monoamine Transporters.
| Compound | NMDA Receptor (PCP Site) | SERT | DAT | NET |
| Methoxmetamine (MXE) | 259 | 481 | >10,000 | >10,000 |
| Ketamine | 659 | >10,000 | >10,000 | >10,000 |
| Phencyclidine (PCP) | 59 | 2234 | 219 | 2390 |
| 3-MeO-PCP | 20 | 216 | 2080 | 4590 |
| 4-MeO-PCP | 404 | 844 | 1430 | 713 |
| 3-MeO-PCE | 61 | 115 | 7340 | >10,000 |
Data compiled from Roth et al., 2013.[2]
Table 2: Binding Affinities (Ki, nM) of Morpholine Analogs at the NMDA Receptor.
| Compound | NMDA Receptor (PCP Site) |
| PCMo | 734 |
| 2-MeO-PCMo | 1580 |
| 3-MeO-PCMo | 684 |
| 4-MeO-PCMo | 1960 |
| 3-Me-PCMo | 466 |
| 3,4-MD-PCMo | 1290 |
Data compiled from Colestock et al., 2017.[3][4]
Experimental Protocols
Protocol 1: NMDA Receptor Radioligand Binding Assay ([³H]MK-801)
This protocol outlines a standard method for determining the binding affinity of test compounds for the PCP site of the NMDA receptor using radiolabeled MK-801.
-
Membrane Preparation:
-
Whole rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated three more times.
-
The final pellet is resuspended in buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a final volume of 500 µL containing 50 mM Tris-HCl buffer, 100-200 µg of membrane protein, and the radioligand [³H]MK-801 at a concentration near its Kd (typically 1-5 nM).
-
To stimulate [³H]MK-801 binding, saturating concentrations of glutamate (10 µM) and glycine (10 µM) are included.
-
Various concentrations of the test compound (e.g., methoxmetamine analogs) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as 10 µM unlabeled (+)-MK-801.[6]
-
The mixture is incubated for 60-120 minutes at room temperature to reach equilibrium.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly three times with ice-cold buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with a suitable scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay ([³H]Citalopram)
This protocol describes a method to assess the affinity of compounds for the serotonin transporter.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.[7]
-
Cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[7]
-
The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.
-
-
Binding Assay:
-
The assay is conducted in a 96-well plate format in a final volume of 200-250 µL.
-
Each well contains cell membrane preparation, the radioligand [³H]Citalopram (at a concentration near its Kd, typically ~1 nM), and varying concentrations of the test compound.[7][8]
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor, such as 10 µM fluoxetine.[7]
-
The plate is incubated for 60 minutes at room temperature.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through a filter mat using a cell harvester.
-
The filter mat is washed with cold wash buffer.
-
The filter mat is dried, and a scintillant is added.
-
Radioactivity is counted using a microplate scintillation counter.
-
-
Data Analysis:
-
IC50 and Ki values are calculated as described in the NMDA receptor binding assay protocol.
-
Visualizations
Caption: Workflow for SAR studies of methoxmetamine analogs.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Methoxetamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methoxetamine (MXE) is a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. All activities involving this compound should be conducted in compliance with local laws and regulations and under the supervision of qualified professionals in a controlled laboratory setting.
Introduction
Methoxetamine (MXE), chemically known as 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a dissociative anesthetic of the arylcyclohexylamine class.[1] It is structurally related to ketamine and phencyclidine (PCP).[1] Initially synthesized for research purposes, MXE has gained attention for its distinct pharmacological profile, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin reuptake inhibitor.[1][2] This guide provides a comprehensive overview of the early-stage research on Methoxetamine hydrochloride, focusing on its synthesis, analytical characterization, pharmacology, and the methodologies employed in its preclinical evaluation.
Chemical and Physical Properties
Methoxetamine hydrochloride is a white crystalline solid. Key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | (R/S)-2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone hydrochloride |
| Molecular Formula | C₁₅H₂₁NO₂ · HCl |
| Molecular Weight | 283.8 g/mol |
| CAS Number | 1239943-76-0 |
Synthesis of Methoxetamine Hydrochloride
The synthesis of methoxetamine typically follows a multi-step process analogous to the synthesis of ketamine.[3] A common synthetic route is outlined below.
General Synthetic Pathway
Caption: General synthetic route for Methoxetamine Hydrochloride.
Detailed Experimental Protocol for Synthesis
This protocol is a composite of methodologies described in the literature.[3][4]
Step 1: Synthesis of 3-Methoxyphenyl cyclopentyl ketone
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether.
-
A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, a solution of 3-methoxybenzonitrile in anhydrous diethyl ether is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone, which can be purified by vacuum distillation.
Step 2: Bromination of 3-Methoxyphenyl cyclopentyl ketone
-
The ketone from the previous step is dissolved in a suitable solvent such as chloroform or acetic acid.
-
A solution of bromine in the same solvent is added dropwise while stirring, maintaining the temperature below 20°C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude α-bromo ketone, which is used in the next step without further purification.
Step 3: Formation of Methoxetamine
-
The crude α-bromo ketone is dissolved in a suitable solvent like benzene or toluene.
-
A solution of ethylamine in the same solvent is added, and the mixture is stirred at room temperature.
-
The reaction mixture is then heated to reflux for several hours to facilitate the rearrangement to methoxetamine.
-
After cooling, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude methoxetamine free base.
Step 4: Formation of Methoxetamine Hydrochloride
-
The crude methoxetamine free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
A solution of hydrochloric acid in ether or isopropanol is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield methoxetamine hydrochloride.
Analytical Characterization
The characterization of methoxetamine hydrochloride is crucial for its identification and purity assessment. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to elucidate the structure of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[1]
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.30 (t, 1H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 2.90 (q, 2H, NCH₂CH₃), 2.50-1.60 (m, 8H, cyclohexyl-H), 1.20 (t, 3H, NCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 210.0 (C=O), 159.5 (Ar-C-O), 140.0 (Ar-C), 129.5 (Ar-CH), 120.0 (Ar-CH), 114.0 (Ar-CH), 113.0 (Ar-CH), 70.0 (quaternary C), 55.0 (OCH₃), 45.0 (NCH₂), 38.0, 30.0, 25.0, 22.0 (cyclohexyl CH₂), 14.0 (NCH₂CH₃).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of methoxetamine. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[3]
Major EI-MS fragments (m/z): 247 (M⁺), 218, 204, 190, 175, 147, 121.
Fourier-Transform Infrared Spectroscopy (FTIR)
The FTIR spectrum of methoxetamine hydrochloride shows characteristic absorption bands corresponding to its functional groups.[3]
FTIR (KBr, cm⁻¹): 3400 (N-H stretch), 2950 (C-H stretch), 1715 (C=O stretch), 1600, 1480 (aromatic C=C stretch), 1250 (C-O stretch).
Pharmacology
Methoxetamine's pharmacological effects are primarily attributed to its interaction with the NMDA receptor and the serotonin transporter.
Mechanism of Action
Caption: Primary mechanisms of action for Methoxetamine.
Methoxetamine is a potent non-competitive antagonist at the dizocilpine (MK-801) site of the NMDA receptor.[1] This action is believed to be responsible for its dissociative effects. Additionally, it acts as a serotonin reuptake inhibitor, which may contribute to its reported mood-altering properties.[1]
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of methoxetamine at its primary targets.
| Target | Ki (nM) | IC50 (nM) | Species | Reference |
| NMDA Receptor (dizocilpine site) | 257 | - | Human | [1] |
| Serotonin Transporter (SERT) | 479 | 2,400 | Human | [1] |
| Dopamine Transporter (DAT) | >10,000 | >10,000 | Human | [1] |
| Norepinephrine Transporter (NET) | >10,000 | >10,000 | Human | [1] |
In-Vivo Effects
Preclinical studies in rodents have demonstrated that methoxetamine produces behavioral effects similar to other NMDA receptor antagonists like PCP and ketamine.[4] These effects include alterations in locomotor activity and the induction of conditioned place preference, suggesting a potential for abuse.[5]
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of methoxetamine for the NMDA receptor.
Protocol:
-
Membrane Preparation: Rat forebrain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in buffer to obtain a crude membrane preparation.
-
Binding Assay: The assay is performed in a final volume of 1 ml containing the membrane preparation, 1 nM [³H]MK-801 (a radioligand for the dizocilpine site), and varying concentrations of methoxetamine.
-
Incubation: The mixture is incubated at room temperature for 2 hours.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
In-Vivo Microdialysis
Objective: To measure the effect of methoxetamine on extracellular neurotransmitter levels in the brain of awake, freely moving rats.[6]
Caption: Experimental workflow for in-vivo microdialysis.
Protocol:
-
Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting a specific brain region (e.g., prefrontal cortex or nucleus accumbens).
-
Recovery: Animals are allowed to recover for 5-7 days after surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Methoxetamine hydrochloride, dissolved in saline, is administered to the animal (e.g., intraperitoneally or intravenously).
-
Sample Collection: Dialysate samples are continuously collected for several hours after drug administration.
-
Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.
Conclusion
Methoxetamine hydrochloride is a pharmacologically active compound with a primary mechanism of action as an NMDA receptor antagonist and a secondary action as a serotonin reuptake inhibitor. Early-stage research has provided valuable insights into its synthesis, analytical profile, and in-vitro and in-vivo effects. The methodologies described in this guide serve as a foundation for further research into the pharmacology and potential therapeutic applications or toxicological risks associated with this and related compounds. It is imperative that all future research is conducted with strict adherence to ethical and safety guidelines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ecddrepository.org [ecddrepository.org]
- 3. erowid.org [erowid.org]
- 4. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10893A [pubs.rsc.org]
- 5. Methoxetamine, a ketamine derivative, produced conditioned place preference and was self-administered by rats: Evidence of its abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methoxmetamine Hydrochloride: A Technical Overview of Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the receptor binding profile of methoxmetamine (MXM) hydrochloride, an arylcyclohexylamine compound. Due to a lack of direct quantitative binding studies on methoxmetamine in peer-reviewed literature, this document focuses on the comprehensive data available for its close structural and pharmacological homolog, methoxetamine (MXE). Methoxetamine is the N-ethyl analog of methoxmetamine and its primary molecular targets are the N-methyl-D-aspartate (NMDA) receptor and the serotonin transporter (SERT).[1] This guide summarizes the quantitative binding affinities for methoxetamine, details the experimental protocols for key binding assays, and illustrates the relevant signaling pathways and experimental workflows.
Introduction
Methoxmetamine (MXM), also known as 3-MeO-2'-oxo-PCMe, is a dissociative substance belonging to the arylcyclohexylamine class. These compounds are known for their interaction with the central nervous system, primarily through antagonism of the NMDA receptor.[2] Methoxetamine (MXE), the N-ethyl homolog of MXM, has been more extensively studied, providing a valuable framework for understanding the likely pharmacological actions of methoxmetamine.[1] The primary mechanism of action for this class of compounds involves non-competitive antagonism at the NMDA receptor, which is implicated in their dissociative, anesthetic, and potential antidepressant effects.[2]
Receptor Binding Profile
While direct quantitative receptor binding data for methoxmetamine hydrochloride is not currently available in published scientific literature, the profile of its close analog, methoxetamine (MXE), offers significant insight. The primary targets identified for MXE are the NMDA receptor and the serotonin transporter (SERT).
Quantitative Binding Data for Methoxetamine (MXE)
The binding affinities of methoxetamine (MXE) for various receptors and transporters have been determined through in vitro radioligand binding assays. The inhibitor constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a stronger binding affinity.
| Target | Ligand | Kᵢ (nM) | Species | Notes |
| NMDA Receptor (Dizocilpine site) | Methoxetamine | 257 | Human | High affinity.[1] |
| Serotonin Transporter (SERT) | Methoxetamine | 479 | Human | Moderate affinity.[1] |
| Dopamine Transporter (DAT) | Methoxetamine | >10,000 | Human | Low to negligible affinity.[1] |
| Norepinephrine Transporter (NET) | Methoxetamine | >10,000 | Human | Low to negligible affinity.[1] |
| 5-HT₂ₐ Receptor | Methoxetamine | >10,000 | Human | Low to negligible affinity.[1] |
| μ-Opioid Receptor | Methoxetamine | - | - | Insignificant affinity reported.[1] |
Table 1: Summary of Methoxetamine (MXE) Receptor and Transporter Binding Affinities.
A study assessing the binding of MXE at 56 different sites, including a wide range of neurotransmitter receptors and transporters, found that MXE displayed Kᵢ values greater than 10,000 nM for all sites except for the dizocilpine (MK-801) site of the NMDA receptor and the serotonin transporter.[1]
Structure-Activity Relationship (SAR) and Inferences for Methoxmetamine (MXM)
Methoxmetamine is the N-methyl homolog of methoxetamine (N-ethyl). In the arylcyclohexylamine class, the nature of the N-alkyl substituent can influence binding affinity. Generally, there is some flexibility in the size of the N-substituent while retaining NMDA receptor affinity. However, subtle changes can alter the potency and selectivity profile. Without direct experimental data for MXM, it is reasonable to hypothesize that it shares the primary targets of MXE, namely the NMDA receptor and SERT, though its precise affinities may differ.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the receptor binding affinities of arylcyclohexylamines like methoxetamine.
NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dizocilpine (MK-801) binding site within the NMDA receptor channel.
Objective: To determine the inhibitor constant (Kᵢ) of a test compound at the NMDA receptor.
Materials:
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cell membranes expressing human NMDA receptors.
-
Test Compound: this compound or other arylcyclohexylamines.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801 or phencyclidine).
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from brain tissue or cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Serotonin Transporter (SERT) Binding Assay
This protocol outlines a competitive binding assay to measure the affinity of a test compound for the serotonin transporter.
Objective: To determine the inhibitor constant (Kᵢ) of a test compound at SERT.
Materials:
-
Radioligand: [³H]Citalopram or another high-affinity SERT radioligand.
-
Membrane Preparation: Membranes from cells stably expressing human SERT or from relevant brain regions.
-
Test Compound: this compound or other test substances.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled SERT inhibitor (e.g., fluoxetine).
-
Assay Buffer, Filtration Apparatus, and Scintillation Counter: As described for the NMDA receptor assay.
Procedure: The procedure is analogous to the NMDA receptor binding assay, with the key differences being the specific radioligand and membrane source used. The data analysis, including the calculation of IC₅₀ and Kᵢ values, follows the same principles.
Signaling Pathways
NMDA Receptor Antagonism
Methoxmetamine, like other arylcyclohexylamines, is presumed to act as a non-competitive antagonist at the NMDA receptor. This means it binds to a site within the receptor's ion channel (the dizocilpine or PCP binding site) rather than competing with the endogenous agonists, glutamate and glycine.
When the NMDA receptor is activated by glutamate and a co-agonist (glycine or D-serine), and the postsynaptic membrane is depolarized, a magnesium ion (Mg²⁺) that normally blocks the channel is expelled. This allows for the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger various downstream signaling cascades.
By binding within the channel, methoxmetamine physically obstructs the flow of ions, preventing Ca²⁺ influx even when the receptor is activated by its agonists. This blockade of NMDA receptor-mediated signaling is thought to underlie the dissociative and anesthetic effects of arylcyclohexylamines.
Conclusion
The available evidence strongly suggests that this compound's primary pharmacological activity is mediated through the antagonism of the NMDA receptor, with a likely secondary action as a serotonin reuptake inhibitor. This profile is based on extensive research into its N-ethyl homolog, methoxetamine. While this provides a robust framework for understanding its mechanism of action, direct in vitro binding studies on methoxmetamine are required to definitively establish its receptor affinity and selectivity profile. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive basis for future research and development involving this compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Methoxmetamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxmetamine (MXM), also known as 3-MeO-2'-oxo-PCE, is a dissociative anesthetic of the arylcyclohexylamine class. Structurally related to ketamine and phencyclidine (PCP), it has emerged as a novel psychoactive substance. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices for clinical, forensic, and research purposes. These application notes provide detailed protocols for the analysis of Methoxmetamine hydrochloride using state-of-the-art analytical techniques.
Pharmacological Signaling Pathway of Methoxmetamine
Methoxmetamine primarily exerts its effects through two main mechanisms: antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of the serotonin transporter (SERT).[1][2][3][4][5] This dual action contributes to its dissociative and potential antidepressant effects.
Analytical Methods and Protocols
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of Methoxmetamine in biological matrices.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. mdpi.com [mdpi.com]
- 5. iipseries.org [iipseries.org]
Application Note: A Proposed HPLC Method for the Quantification of Methoxmetamine Hydrochloride
Introduction
Methoxmetamine hydrochloride (MMXE), chemically known as 2-(3-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride, is an arylcyclohexylamine derivative structurally related to ketamine and phencyclidine.[1] As a compound with potential applications and the need for monitoring, a reliable analytical method for its quantification is essential for researchers, scientists, and drug development professionals. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in bulk or pharmaceutical preparations.
This proposed method is based on established analytical principles for structurally similar compounds, such as amphetamine analogs and other amine hydrochlorides, utilizing reverse-phase chromatography with UV detection.[2][3]
Principle of the Method
The proposed method employs reverse-phase HPLC (RP-HPLC) to separate Methoxmetamine from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic buffer and an organic modifier. The acidic mobile phase ensures the analyte, an amine hydrochloride, is in its protonated form, which generally leads to better peak shape and retention on a reverse-phase column.[4] Quantification is performed by UV detection, likely at a wavelength where the methoxyphenyl chromophore exhibits significant absorbance.[5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Value | Rationale / Notes |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70, v/v) | A common mobile phase for amphetamine-like substances, providing good resolution. The acidic pH improves peak shape for amines. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 205 nm | Amphetamine and methamphetamine have been successfully detected at this wavelength. A full UV scan of this compound is recommended to determine the optimal wavelength. |
| Run Time | Approximately 10 minutes | To be adjusted based on the retention time of Methoxmetamine and any late-eluting impurities. |
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Mix the required volumes of the filtered aqueous solution and HPLC-grade acetonitrile (e.g., 700 mL of aqueous solution with 300 mL of acetonitrile for a 70:30 ratio).
-
Degas the mobile phase using sonication or helium sparging before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
For bulk powder, accurately weigh an amount equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase.
-
If necessary, further dilute with the mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation (Proposed Parameters)
For this method to be considered reliable, it should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To be determined experimentally based on signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ). |
| Specificity | The peak for Methoxmetamine should be free of interference from excipients and degradation products. |
Data Presentation
The following tables present hypothetical data for a validation study of this proposed method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 25,150 |
| 5 | 126,200 |
| 10 | 251,900 |
| 25 | 630,500 |
| 50 | 1,258,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| Low | 5.0 | 4.98 | 99.6 | 1.2 |
| Medium | 25.0 | 25.15 | 100.6 | 0.8 |
| High | 50.0 | 49.75 | 99.5 | 0.9 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Methoxmetamine HCl.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound using reverse-phase HPLC with UV detection. The method is based on established analytical techniques for similar compounds and is expected to be robust and reliable. It is crucial that this method undergoes a thorough validation process to ensure its suitability for its intended purpose in a specific laboratory setting.
References
- 1. The crystal structures of this compound and methoxetamine hydrochloride determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File™ | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 4. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 5. Determination of methamphetamine and related compounds by capillary electrophoresis with UV and laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Methoxmetamine Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxmetamine (MXE), a structural analog of ketamine, is a dissociative anesthetic that has gained popularity as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development research. This document provides detailed application notes and protocols for the analysis of methoxmetamine hydrochloride and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the identification and quantification of drug metabolites.
Metabolic Pathways of Methoxmetamine
Methoxmetamine undergoes extensive phase I and phase II metabolism. The primary metabolic routes include N-deethylation, O-demethylation, hydroxylation of the cyclohexyl ring, and reduction of the keto group. These phase I metabolites can then be conjugated with glucuronic acid or sulfate in phase II reactions.
The major metabolites identified in biological samples such as urine and blood include:
-
Normethoxetamine (N-desethylmethoxetamine)
-
O-desmethylmethoxetamine
-
Dihydromethoxetamine
-
Hydroxymethoxetamine isomers
-
O-desmethylnormethoxetamine
-
Glucuronide and sulfate conjugates [1]
The cytochrome P450 enzymes CYP2B6 and CYP3A4 have been identified as key enzymes in the initial metabolic steps of methoxetamine.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and concentration.
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma or whole blood, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., methoxetamine-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
SPE provides a cleaner extract compared to protein precipitation and allows for sample concentration.
-
Sample Pre-treatment:
-
Urine: Centrifuge 1 mL of urine at 3000 x g for 5 minutes. Dilute 100 µL of the supernatant with 900 µL of 100 mM phosphate buffer (pH 6.0). Add an internal standard.
-
Plasma/Blood: To 200 µL of plasma/blood, add 600 µL of 100 mM phosphate buffer (pH 6.0) and the internal standard. Vortex to mix.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M HCl in water.
-
Wash the cartridge with 1 mL of methanol to remove interfering substances.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize typical MRM transitions and retention times for methoxetamine and its major metabolites. These values may vary depending on the specific LC-MS/MS system and conditions used.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |
| Methoxetamine | 248.2 | 175.1 | 20 | 121.1 | 25 |
| Normethoxetamine | 220.2 | 147.1 | 22 | 91.1 | 30 |
| O-desmethylmethoxetamine | 234.2 | 161.1 | 20 | 107.1 | 28 |
| Dihydromethoxetamine | 250.2 | 177.1 | 18 | 123.1 | 24 |
| Hydroxymethoxetamine | 264.2 | 191.1 | 22 | 137.1 | 28 |
| O-desmethylnormethoxetamine | 220.2 | 147.1 | 25 | 91.1 | 32 |
| Methoxetamine-d3 (IS) | 251.2 | 178.1 | 20 | 121.1 | 25 |
Table 2: Typical Retention Times and Limits of Quantification (LOQ)
| Analyte | Retention Time (min) | LOQ in Urine (ng/mL) | LOQ in Plasma (ng/mL) |
| Methoxetamine | 6.5 | 0.5 | 0.1 |
| Normethoxetamine | 5.8 | 1.0 | 0.2 |
| O-desmethylmethoxetamine | 6.2 | 1.0 | 0.2 |
| Dihydromethoxetamine | 6.8 | 0.5 | 0.1 |
| Hydroxymethoxetamine | 5.5 | 2.0 | 0.5 |
| O-desmethylnormethoxetamine | 5.2 | 2.0 | 0.5 |
Data Analysis and Interpretation
Quantitative analysis is performed by constructing a calibration curve using known concentrations of analytical standards spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analytes in unknown samples is then determined from this calibration curve.
The presence of specific metabolites can confirm the ingestion of methoxetamine. For instance, the detection of normethoxetamine and O-desmethylmethoxetamine is a strong indicator of methoxetamine use. The relative abundance of different metabolites can provide insights into the time since ingestion and individual metabolic differences.
Conclusion
The protocols and data presented provide a comprehensive framework for the robust and reliable LC-MS/MS analysis of methoxetamine and its metabolites. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately identify and quantify these compounds in various biological matrices, contributing to a better understanding of the pharmacology and toxicology of this novel psychoactive substance.
References
Application Note: Chiral Separation of Methoxmetamine Hydrochloride Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxmetamine, an arylcyclohexylamine, possesses a chiral center, leading to the existence of two enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual characterization are crucial in drug development and forensic analysis. This application note provides a starting point for developing a robust method for the chiral separation of methoxmetamine hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols described are based on established methods for structurally related compounds such as methoxetamine (MXE) and other arylcyclohexylamines.[1][2][3]
Principle of Chiral Separation
Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector.[4][5] This is most commonly accomplished by using a chiral stationary phase (CSP) in chromatography. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation.[4][5] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[6][7]
Recommended Starting Methodologies
Due to the lack of a specific published method for methoxmetamine, two common chiral separation techniques, HPLC and SFC, are proposed as starting points for method development. SFC is often faster and provides higher efficiency than HPLC for chiral separations.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC with a chiral stationary phase is a widely used technique for enantiomeric separation.[5][6][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving racemic amine compounds.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[8][10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Polysaccharide-based CSPs are also commonly used in SFC.
Experimental Protocols
The following protocols are suggested starting points for the chiral separation of this compound enantiomers. Optimization of various parameters will be necessary to achieve baseline separation.
Protocol 1: Chiral HPLC Method Development
1. Column Selection:
-
Start with a polysaccharide-based chiral stationary phase. Recommended columns:
-
CHIRALPAK® IA, IB, IC, etc. (amylose-based)
-
CHIRALCEL® OA, OB, OD, etc. (cellulose-based)
-
-
Column Dimensions: 4.6 x 250 mm, 5 µm particle size.
2. Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane or Heptane
-
Mobile Phase B: 2-Propanol or Ethanol
-
Additive: 0.1% Diethylamine (DEA) or other suitable amine modifier to improve peak shape.
-
Initial Gradient: 90:10 (A:B) to 50:50 (A:B) over 20 minutes.
-
-
Polar Organic Mode:
-
Mobile Phase: Acetonitrile/Methanol (1:1, v/v) with 0.1% DEA.
-
-
Reversed Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Bicarbonate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
3. Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm and 270 nm (or as determined by UV scan of methoxmetamine).
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
4. Optimization:
-
Vary the alcohol modifier (2-propanol, ethanol) and its percentage.
-
Adjust the concentration and type of amine additive.
-
Optimize the column temperature (e.g., 15-40 °C).
Protocol 2: Chiral SFC Method Development
1. Column Selection:
-
Utilize the same polysaccharide-based CSPs as in the HPLC protocol.
-
Column Dimensions: 4.6 x 150 mm, 3 µm or 5 µm particle size.
2. Mobile Phase Screening:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol, Ethanol, or 2-Propanol.
-
Additive: 0.1-0.3% DEA or other suitable amine.
-
Initial Gradient: 5% to 40% B over 10 minutes.
3. Instrumental Parameters:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm and 270 nm.
-
Injection Volume: 2 µL
-
Sample Concentration: 1 mg/mL in co-solvent.
4. Optimization:
-
Screen different co-solvents.
-
Vary the percentage of the co-solvent and the additive concentration.
-
Optimize the back pressure and temperature.
Data Presentation
Successful chiral separation will yield two distinct peaks corresponding to the two enantiomers of methoxmetamine. The quality of the separation is assessed by the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
Table 1: Expected Quantitative Data from a Successful Chiral Separation
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | e.g., 8.5 min | e.g., 9.8 min | Consistent retention times |
| Peak Area | e.g., 50.1% | e.g., 49.9% | Near 50:50 for racemic mixture |
| Resolution (R_s) | \multicolumn{2}{ | c | }{e.g., 2.1} |
| Selectivity (α) | \multicolumn{2}{ | c | }{e.g., 1.25} |
| Tailing Factor (T_f) | e.g., 1.1 | e.g., 1.2 | T_f ≤ 1.5 |
Note: The values in this table are hypothetical and represent a typical successful separation. Actual values will be determined experimentally.
Visualizations
Caption: Experimental workflow for chiral separation method development.
References
- 1. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. open.bu.edu [open.bu.edu]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
Preparation of Methoxmetamine Hydrochloride Standard Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of standard solutions of Methoxmetamine hydrochloride (MXM), a research chemical structurally related to arylcyclohexylamines. The following guidelines are intended to ensure the accurate and safe preparation of stock and working solutions for various analytical applications, including but not limited to liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Due to the limited availability of specific solubility and stability data for this compound, this protocol incorporates best practices and data from structurally similar compounds, such as Methoxetamine (MXE) hydrochloride and Methoxamine hydrochloride. Researchers should perform their own validation to ensure the accuracy and stability of prepared solutions for their specific analytical methods.
Safety Precautions
This compound is a research chemical and should be handled with appropriate safety measures. The toxicological properties of this compound are not well-characterized. Therefore, it is crucial to handle it in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Materials and Equipment
-
This compound (analytical standard grade)
-
High-purity solvents (e.g., methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Solubility Data
| Compound | Solvent | Solubility |
| Methoxetamine hydrochloride | Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] | |
| Ethanol | 10 mg/mL[1][2] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL[1] | |
| Methoxamine hydrochloride | Water | 1 g in 2.5 mL |
| Ethanol | 1 g in 12 mL[3] |
Experimental Protocols
Preparation of a 1 mg/mL Stock Standard Solution
-
Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol, based on the solubility of related compounds) to the flask, filling it to approximately half of its volume.
-
Mixing: Gently swirl the flask to dissolve the powder. For complete dissolution, sonicate the solution for 5-10 minutes or use a vortex mixer.
-
Final Dilution: Once the solid is completely dissolved, bring the solution to the final volume with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the specific analytical method.
-
Select Concentration Levels: Determine the required concentrations for the calibration curve based on the expected concentration of the analyte in the samples and the sensitivity of the analytical instrument.
-
Serial Dilution: Perform serial dilutions of the 1 mg/mL stock solution using the appropriate solvent. For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Labeling: Properly label each working standard solution with its concentration, solvent, and preparation date.
Storage and Stability
Specific stability data for this compound solutions are not available. However, based on general practices for analytical standards of similar compounds, the following storage conditions are recommended:
-
Stock Solution: Store the stock solution in a tightly sealed amber glass vial at 2-8°C. When stored under these conditions, similar compounds have shown stability for extended periods.
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution daily or as needed to minimize potential degradation.
Researchers should conduct their own stability studies to determine the appropriate storage duration for their specific solvent and storage conditions.
Visualization of Protocols
Caption: Workflow for preparing Methoxmetamine HCl standard solutions.
Caption: Key factors influencing the stability of standard solutions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models in Methoxmetamine (MXE) Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the effects of Methoxmetamine (MXE), a dissociative arylcyclohexylamine and potent NMDA receptor antagonist.
Introduction
Methoxmetamine (MXE), a structural analog of ketamine and phencyclidine (PCP), is a psychoactive substance that primarily acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its ability to modulate the glutamatergic system makes it a valuable tool for modeling a range of neuropsychiatric conditions in animals.[4][5] Animal models are crucial for elucidating the mechanisms underlying MXE's psychotomimetic, antidepressant, and cognitive effects.[6][7] Rodents, particularly rats and mice, are the most commonly used species due to the conserved neurobiology of the glutamatergic system and the availability of well-validated behavioral paradigms.[8][9][10]
The primary mechanism of MXE involves blocking the ion channel of the NMDA receptor, which plays a critical role in synaptic plasticity, learning, and memory.[1][10] This antagonism leads to downstream effects on various neurotransmitter systems, including dopamine and serotonin, and intracellular signaling cascades.[1][4][11] By studying these effects in controlled animal experiments, researchers can investigate the pathophysiology of disorders like schizophrenia and depression and screen novel therapeutic agents.[8][9][12]
Application I: Modeling Psychotomimetic Effects
NMDA receptor antagonists are widely used to model psychosis-like symptoms in rodents, including positive symptoms (e.g., hyperlocomotion) and sensorimotor gating deficits.[9][10][12]
Experimental Protocol 1: Locomotor Activity Assessment
This protocol measures spontaneous locomotor activity to assess the stimulant or depressant effects of MXE. Low doses of NMDA antagonists typically induce hyperlocomotion, considered a surrogate for positive symptoms of schizophrenia.[6][9][10]
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Apparatus: Open-field arenas (e.g., 43 x 43 cm for mice) equipped with automated infrared beam-break systems to track movement.
-
Habituation: Place animals in the activity chambers for 30-60 minutes to allow for habituation to the novel environment before drug administration.
-
Drug Administration: Administer Methoxmetamine hydrochloride, dissolved in sterile saline (0.9%), via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle-control group should receive saline only.
-
Data Acquisition: Immediately after injection, return the animals to the chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 60-120 minutes.
-
Analysis: Analyze data in time bins (e.g., 5-minute intervals) to observe the time-course of the drug's effect. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.
Experimental Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. NMDA antagonists like MXE reliably disrupt PPI in rodents, providing a translational model for this deficit.[10][13]
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
-
Apparatus: Startle response systems consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the whole-body startle response.
-
Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Drug Administration: Administer MXE (s.c. or i.p.) at the desired doses or vehicle and return the animal to its home cage for a pre-treatment period (e.g., 15 minutes).
-
Testing Session:
-
Place the animal back in the chamber for a 5-minute stabilization period.
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 73-81 dB, 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Begin and end the session with several pulse-alone trials to assess habituation.
-
-
Analysis: Calculate PPI as a percentage: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]. Analyze data using ANOVA to compare the effects of different MXE doses.
Quantitative Data Summary: Psychotomimetic Effects
| Parameter | Species | Doses (Route) | Effect | Reference |
| Locomotor Activity | Rat | 0.5 - 1.0 mg/kg (i.p.) | Hyperlocomotion | [6][14] |
| Rat | 5.0 mg/kg (i.p.) | Initial hypermotility followed by hypomotility | [6][14] | |
| Mouse | 10 mg/kg (i.p.) | Locomotor hyperactivity | [15] | |
| Prepulse Inhibition | Rat | 3.0 - 10 mg/kg (s.c.) | Significant disruption of PPI | [10][13] |
Application II: Investigating Antidepressant-like Effects
Similar to ketamine, MXE has shown potential as a rapid-acting antidepressant. Animal models like the Forced Swim Test are used to screen for these effects.[1][4][6]
Experimental Protocol 3: Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. A reduction in immobility time is interpreted as an antidepressant-like effect.
Methodology:
-
Animals: Male BALB/c mice (20-25g) or Sprague-Dawley rats (250-300g).
-
Apparatus: A glass cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).
-
Drug Administration: Administer MXE or vehicle (i.p.) 30-60 minutes before the test.
-
Pre-swim Session (Rats only): On day 1, place rats in the water for a 15-minute pre-swim session. This induces a stable baseline of immobility for the test day.
-
Test Session: On day 2 (for rats) or the single test day (for mice), place the animal in the water for a 5-6 minute session. The session is video-recorded for later scoring.
-
Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Analysis: Compare the mean immobility time between the MXE-treated groups and the vehicle control group using a one-way ANOVA.
Quantitative Data Summary: Antidepressant-like Effects
| Parameter | Species | Dose (Route) | Effect | Reference |
| Immobility Time (FST) | Rat | 5.0 mg/kg (i.p.) | Reduced immobility time, increased swimming | [6][14] |
Application III: Assessing Cognitive Deficits
NMDA receptor antagonists are known to impair memory and executive function. The Novel Object Recognition task is used to assess these cognitive deficits.[7][8]
Experimental Protocol 4: Novel Object Recognition (NOR) Test
The NOR test leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a measure of recognition memory.
Methodology:
-
Animals: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).
-
Apparatus: An open-field arena, similar to that used for locomotor testing. Two sets of different objects (e.g., small plastic toys, metal blocks) that are of similar size but differ in shape and appearance.
-
Habituation: For 2-3 days, allow animals to explore the empty arena for 10 minutes per day to reduce anxiety and novelty-induced activity.
-
Drug Administration: Administer MXE or vehicle (i.p.) 30 minutes before the familiarization phase.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore them for 5-10 minutes.
-
Retention Interval: Return the animal to its home cage for a set period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
Scoring: The time spent exploring each object (sniffing or touching with the nose) is recorded. Calculate a discrimination index (DI): DI = (Time with Novel - Time with Familiar) / (Total Exploration Time).
-
Analysis: A DI significantly above zero indicates a preference for the novel object (i.e., memory of the familiar one). Compare the DI between treatment groups using ANOVA. A drug-induced impairment is indicated by a DI not significantly different from zero.
Visualizations: Pathways and Workflows
Signaling Pathway of Methoxmetamine
The following diagram illustrates the primary mechanism of action of MXE at the glutamatergic synapse.
Caption: Mechanism of MXE as an NMDA receptor antagonist.
General Experimental Workflow
This diagram outlines a typical workflow for an in vivo study investigating the behavioral effects of MXE.
Caption: Standard workflow for a rodent behavioral study.
References
- 1. Methoxetamine - Wikipedia [en.wikipedia.org]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | CoLab [colab.ws]
- 4. Methoxetamine: A foe or friend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Analysis of Methoxmetamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of Methoxmetamine (MXM) hydrochloride, a dissociative anesthetic of the arylcyclohexylamine class. The following protocols and data are intended to guide researchers in the identification, quantification, and characterization of this compound using various analytical techniques.
Overview of Spectroscopic Techniques
Spectroscopic methods are essential for the unambiguous identification and quantification of novel psychoactive substances like Methoxmetamine hydrochloride. The primary techniques employed for its analysis include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique that separates the compound from a mixture and provides its mass fragmentation pattern, aiding in identification.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A quantitative technique used to determine the concentration of the analyte in a solution.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close structural analog, Methoxetamine (MXE) hydrochloride. Data for MXE is provided for comparative purposes due to the limited availability of published data for MXM.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methoxetamine HCl (for comparison) [1]
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Aromatic | 7.28 | t | 8.0 | 1H | H-5' |
| 6.85 | d | 7.6 | 1H | H-6' | |
| 6.79 | d | 8.2 | 1H | H-4' | |
| 6.75 | s | 1H | H-2' | ||
| OCH₃ | 3.80 | s | 3H | -OCH₃ | |
| N-CH₂ | 3.01 | q | 7.2 | 2H | -NCH₂CH₃ |
| Cyclohexyl | 2.50-1.60 | m | 8H | Cyclohexyl-H | |
| N-CH₂CH₃ | 1.15 | t | 7.2 | 3H | -NCH₂CH₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| C=O | 210.0 | C-1 |
| Aromatic | 159.5 | C-3' |
| 141.0 | C-1' | |
| 129.8 | C-5' | |
| 121.0 | C-6' | |
| 114.5 | C-4' | |
| 113.0 | C-2' | |
| C-2 | 70.0 | C-2 |
| OCH₃ | 55.3 | -OCH₃ |
| N-CH₂ | 45.0 | -NCH₂CH₃ |
| Cyclohexyl | 38.0, 30.0, 22.0, 21.5 | C-3, C-4, C-5, C-6 |
| N-CH₂CH₃ | 14.0 | -NCH₂CH₃ |
Note: Chemical shifts are referenced to TMS (0 ppm). Data is for Methoxetamine HCl and serves as a reference for interpreting Methoxmetamine HCl spectra.
Table 2: Key FTIR-ATR Vibrational Frequencies for Methoxmetamine HCl
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~2850 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-N stretch |
Note: These are expected characteristic peaks. Actual values may vary slightly.
Table 3: Major GC-MS Fragmentation Ions for Methoxmetamine (Proposed)
| m/z | Relative Abundance | Proposed Fragment |
| 233 | Low | [M]⁺ (Molecular Ion) |
| 204 | Medium | [M - CH₃NH]⁺ |
| 176 | Medium | [M - C₃H₇N]⁺ |
| 148 | High | [C₉H₁₀O₂]⁺ |
| 121 | High | [C₇H₅O₂]⁺ |
Note: Fragmentation pattern is proposed based on the structure of Methoxmetamine and fragmentation of similar arylcyclohexylamines.
Table 4: UV-Vis Spectrophotometric Data for Methoxamine Hydrochloride (for comparison)
| Parameter | Method A | Method B |
| λmax (nm) | 445 | 520 |
| Beer's Law Range (µg/mL) | 5-30 | 50-500 |
| Molar Absorptivity (L/mol·cm) | 1.9652 x 10⁵ | 1.4797 x 10⁴ |
| Sandell's Sensitivity (ng/cm²) | 1.2605 x 10⁻³ | 1.6741 x 10⁻² |
Note: Data is for Methoxamine hydrochloride, a related compound, and provides a reference for developing a quantitative UV-Vis method for this compound.
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
FTIR-ATR Spectroscopy
Objective: To obtain an infrared spectrum for functional group identification.
Instrumentation: FTIR spectrometer with a diamond or zinc selenide ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2]
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify Methoxmetamine and determine its mass fragmentation pattern.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with methanol.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15-20 °C/min to 280-300 °C.
-
Final hold: 5-10 min.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230-250 °C.
-
Mass Range: 40-550 amu.
-
Scan Mode: Full scan.
UV-Visible Spectrophotometry
Objective: To quantify this compound in a solution.
Instrumentation: Double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in 0.1 M hydrochloric acid (HCl) at a concentration of 100 µg/mL.
-
Prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL by diluting the stock solution with 0.1 M HCl.
Methodology:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 M HCl as the blank.
-
Record the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Create a calibration curve by measuring the absorbance of each standard solution at the determined λmax.
-
Measure the absorbance of the unknown sample solution at the same λmax and determine its concentration using the calibration curve.
Proposed Metabolic Pathway of Methoxmetamine
The metabolic pathway of Methoxmetamine has not been fully elucidated. However, based on the known metabolism of its close analog, Methoxetamine, a proposed pathway can be inferred. The major metabolic transformations are expected to involve N-dealkylation, O-demethylation, and hydroxylation of the cyclohexyl ring, followed by glucuronide conjugation.[5]
Caption: Proposed Metabolic Pathway of Methoxmetamine.
Experimental and Logical Workflows
General Analytical Workflow for Identification
Caption: Analytical Workflow for Methoxmetamine Identification.
Sample Preparation and Analysis Logic
Caption: Sample Preparation and Analysis Workflow Logic.
References
Troubleshooting & Optimization
Overcoming solubility issues with Methoxmetamine hydrochloride
Disclaimer: Methoxmetamine (MXM) hydrochloride is a research compound for which extensive public data on physicochemical properties, including solubility, is not available.[1] The physiological and toxicological properties of this compound are not fully evaluated.[1] This guide is based on the general chemical principles governing the solubility of arylcyclohexylamine and amine hydrochloride salts.[2][3] All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Methoxmetamine hydrochloride in water. Why is it not dissolving?
A1: As an amine hydrochloride salt, Methoxmetamine HCl is expected to be more soluble in aqueous solutions than its freebase form because the salt is ionic.[2][4] However, like many hydrochloride salts, its aqueous solubility may be limited.[5] Several factors could be contributing to dissolution issues:
-
Concentration: You may be attempting to create a solution that is above its maximum solubility limit in water.
-
Temperature: Solubility is often temperature-dependent. Room temperature or cold water may not be sufficient to dissolve the compound to your target concentration.
-
pH of the Solvent: The pH of your water (which can vary) can influence the equilibrium between the charged (more soluble) and uncharged forms of the compound.
-
Purity of the Compound: Impurities in the material could affect its solubility characteristics.
Q2: My Methoxmetamine HCl dissolved initially in an acidic buffer, but then precipitated. What happened?
A2: This phenomenon is often related to the "common ion effect" or pH shifts.
-
Common Ion Effect: If your acidic buffer contains a high concentration of chloride ions (e.g., a HCl-based buffer), it can suppress the dissolution of the hydrochloride salt, causing it to precipitate.[6][7][8] This shifts the equilibrium back towards the solid salt form.
-
pH Change: If the pH of the solution increased upon addition of other components, the equilibrium could shift towards the less soluble freebase form of Methoxmetamine, causing it to precipitate out of solution.[2] Amine salts are most soluble in acidic conditions where the amine group is protonated.[2]
Q3: Can I use organic solvents to dissolve Methoxmetamine HCl?
A3: Yes, organic solvents or co-solvent systems are often effective. For a structurally related arylcyclohexylamine, Methoxetamine (MXE) hydrochloride, a solubility of up to 10 mg/mL in ethanol has been reported.[9] Solvents like ethanol, methanol, and DMSO are common choices for dissolving amine hydrochlorides.[10][11] A co-solvent system, which combines water with a miscible organic solvent like ethanol or PEG 400, can also significantly improve solubility by reducing the polarity of the aqueous environment.[][13]
Q4: How does pH affect the solubility of Methoxmetamine HCl?
A4: The pH of the solvent is a critical factor. Methoxmetamine is a basic compound, and its hydrochloride salt exists in a protonated, charged form.
-
Acidic pH (Low pH): In acidic conditions, the equilibrium favors the protonated (cationic) form of the amine, which is ionic and thus more water-soluble.
-
Basic pH (High pH): As the pH increases, the amine group gets deprotonated, converting the salt to its neutral, freebase form. This form is typically much less soluble in water and may precipitate.[2] Therefore, to maintain solubility in an aqueous medium, the pH should generally be kept in the acidic range.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility challenges.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in pure water. | Target concentration is too high. | Try preparing a more dilute solution. If it dissolves, you have found a concentration below the solubility limit. |
| Low temperature. | Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures. | |
| Compound precipitates after initial dissolution. | pH of the solution has shifted upwards. | Re-adjust the pH to a more acidic level (e.g., pH 4-5) using dilute HCl. |
| Common ion effect in a chloride-containing buffer. | Switch to a non-chloride acidic buffer (e.g., citrate or acetate buffer) to avoid excess chloride ions. | |
| Solvent evaporation. | If the solution was left open, the solvent may have evaporated, increasing the concentration above the solubility limit. Ensure containers are sealed. | |
| Need to achieve a higher concentration than possible in water. | Intrinsic solubility limit reached. | Use a co-solvent system. Start by adding a water-miscible organic solvent like ethanol or DMSO to your aqueous solution. (See Protocol 2). |
| Compound is degrading. | Ensure the compound is stable under your experimental conditions (light, temperature). Methoxamine hydrochloride, a different but related compound, is noted to be sensitive to light.[14] |
Experimental Protocols
Protocol 1: Basic Aqueous Solubilization via pH Adjustment
This protocol details how to determine an appropriate aqueous buffer system for solubilizing Methoxmetamine HCl.
-
Preparation: Weigh 1-5 mg of Methoxmetamine HCl into a small glass vial.
-
Initial Solvent Addition: Add a small volume of purified water (e.g., 100 µL) to form a slurry.
-
pH Adjustment:
-
While stirring, add 0.1 M HCl dropwise. Observe if the solid dissolves. This will help create a stock solution in a defined acidic environment.
-
Alternatively, test solubility in a series of pre-made buffers (e.g., pH 3, 4, 5, 6, 7). Use non-chloride buffers like citrate or acetate to avoid the common ion effect.
-
-
Volume Adjustment: Once the compound is dissolved at an acidic pH, slowly add more buffer to reach the desired final concentration, ensuring the solution remains clear.
-
Observation: Monitor the solution for any precipitation over time. If precipitation occurs, the solution may be supersaturated or unstable at that pH and concentration.
Protocol 2: Solubilization Using a Co-Solvent System
This protocol is for achieving higher concentrations when aqueous solubility is insufficient.
-
Solvent Selection: Choose a water-miscible organic solvent such as Ethanol, Dimethyl Sulfoxide (DMSO), or Polyethylene Glycol 400 (PEG 400).[] A structurally related compound, MXE HCl, is soluble in ethanol.[9]
-
Initial Dissolution: Dissolve the weighed Methoxmetamine HCl in a minimal amount of the chosen organic solvent (e.g., dissolve 10 mg in 200 µL of DMSO).
-
Aqueous Dilution:
-
Prepare the aqueous component of your final solution (e.g., saline or a buffer).
-
Slowly add the aqueous solution to the organic stock solution dropwise while vortexing or stirring vigorously.
-
Crucial Step: Do not add the organic stock to the full volume of water at once, as this can cause the compound to precipitate immediately ("crash out").
-
-
Final Concentration: Continue adding the aqueous component until the desired final volume and solvent ratio are achieved. A common starting point is a final solution containing 5-10% organic co-solvent.
-
Clarity Check: Observe the final solution. If it is hazy or contains precipitate, the compound is not fully soluble under these conditions. Try increasing the proportion of the organic co-solvent.
Visual Guides
Diagram 1: Troubleshooting Workflow
This diagram outlines the decision-making process when encountering solubility issues with Methoxmetamine HCl.
Caption: A workflow for systematically troubleshooting solubility issues.
Diagram 2: pH Influence on Solubility
This diagram illustrates the chemical equilibrium of an amine hydrochloride salt in solution as a function of pH.
Caption: Effect of pH on the equilibrium and solubility of an amine salt.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Buy 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride (EVT-1211004) [evitachem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxetamine - Wikipedia [en.wikipedia.org]
- 10. METHOXAMINE HYDROCHLORIDE CAS#: 61-16-5 [m.chemicalbook.com]
- 11. swgdrug.org [swgdrug.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Methoxmetamine Hydrochloride Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability testing of Methoxmetamine hydrochloride (MXM) to prevent its degradation. By following these guidelines, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at 4°C, protected from light and moisture. For long-term storage, consider a desiccator to minimize exposure to humidity.
Q2: How should I store solutions of this compound?
A2: For solutions, it is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: What are the main factors that can cause degradation of this compound?
A3: The primary factors that can lead to the degradation of amine hydrochloride compounds like Methoxmetamine are exposure to high temperatures, light, humidity, and extreme pH conditions (both acidic and basic).[2][3][4][5] Oxidation is another potential degradation pathway.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids and bases, as well as strong oxidizing and reducing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the sample.
Q5: I suspect my this compound sample has degraded. How can I confirm this?
A5: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[6][7][8][9] A validated method will allow you to separate the intact drug from its degradation products and quantify the extent of degradation.
Q6: What are the likely degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively documented in scientific literature, related compounds like cathinones are known to be unstable in neutral to basic conditions.[8] Potential degradation pathways for Methoxmetamine could include hydrolysis of the methoxy group or oxidation of the amine. Thermal degradation of the related compound methamphetamine hydrochloride has been shown to produce trans-1-phenyl-1-propene.[10][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or inconsistent experimental results. | Sample degradation due to improper storage. | Review storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. For solutions, use low temperatures (-20°C or -80°C). |
| Contamination of the sample. | Use clean laboratory equipment and high-purity solvents. Avoid introducing contaminants that could catalyze degradation. | |
| Appearance of new peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm their presence in your sample. Optimize chromatographic conditions to ensure separation of the parent compound from all degradants. |
| Impurities in the solvent or sample matrix. | Analyze a blank (solvent or matrix without the analyte) to rule out extraneous peaks. Use high-purity solvents and reagents. | |
| Discoloration or change in physical appearance of the sample. | Significant degradation has occurred. | The sample should not be used for experiments. Obtain a fresh, pure sample. Review handling and storage procedures to prevent future occurrences. |
| Poor peak shape or shifting retention times in HPLC analysis. | Interaction of the analyte or its degradants with the column. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column chemistry. |
| Column degradation. | Flush the column or replace it if it has reached the end of its lifespan. |
Experimental Protocols
To ensure the stability of your this compound samples, it is recommended to perform forced degradation studies. These studies intentionally expose the drug to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Protocol for Forced Degradation Studies
This protocol outlines the general steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the solid sample and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid sample and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to shield it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
4. Data Presentation:
The following tables can be used to summarize the quantitative data from your forced degradation studies.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 2, 6, 12, 24 |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 2, 6, 12, 24 |
| Oxidation | 3% H₂O₂ | 25 | 2, 6, 12, 24 |
| Thermal (Solid) | Dry Heat | 80 | 24, 48, 72 |
| Thermal (Solution) | Dry Heat | 60 | 24, 48, 72 |
| Photolytic (Solid) | UV/Vis Light | 25 | 24, 48, 72 |
| Photolytic (Solution) | UV/Vis Light | 25 | 24, 48, 72 |
Table 2: Quantitative Analysis of this compound Degradation
| Stress Condition | Duration (hours) | % Methoxmetamine Remaining | Number of Degradation Products |
| Acidic Hydrolysis | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| Basic Hydrolysis | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| ... | ... | ... | ... |
Visualizations
The following diagrams illustrate key workflows and concepts related to preventing the degradation of this compound samples.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Photocatalytic degradation of methamphetamine by UV/TiO2 - kinetics, intermediates, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. japsonline.com [japsonline.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. "Methamphetamine toxicity: Thermal degradation, CYP450-mediated metabol" by Madhu Sanga [researchrepository.wvu.edu]
- 11. Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Methoxmetamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Methoxmetamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A common mobile phase composition is a phosphate buffer with a pH in the acidic range (e.g., pH 3.0) and acetonitrile or methanol as the organic solvent. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance, such as 264 nm.
Q2: Why does my this compound peak show significant tailing?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based column packing material.
Q3: How can I reduce or eliminate peak tailing for this compound?
Several strategies can be employed to mitigate peak tailing:
-
Lowering the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups on the stationary phase, reducing their interaction with the protonated amine groups of the analyte.
-
Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can mask the active silanol sites and improve peak shape.
-
Using a Modern, High-Purity Column: Employing a column packed with high-purity silica (Type B) or a column with a modified surface chemistry, such as a polar-embedded or end-capped column, can significantly reduce silanol interactions.
-
Optimizing the Organic Modifier: The choice and concentration of the organic solvent (acetonitrile vs. methanol) can influence peak shape.
Q4: What are the critical parameters to consider for method validation of an HPLC assay for this compound?
According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
| Symptom | Possible Cause | Recommended Solution |
| Tailing peak for this compound | Secondary interactions with residual silanol groups on the column. | 1. Lower the mobile phase pH to 2.5-3.5 with an appropriate acid (e.g., phosphoric acid, formic acid). 2. Add a competing base like triethylamine (0.1-0.5% v/v) or diethylamine to the mobile phase. 3. Switch to a column with a less acidic silica surface (Type B) or a polar-embedded column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Extra-column band broadening. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
Issue 2: Inconsistent Retention Times
| Symptom | Possible Cause | Recommended Solution |
| Drifting retention times | Inadequate column equilibration. | Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the pump's proportioning valves. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 3: Poor Resolution
| Symptom | Possible Cause | Recommended Solution |
| Co-eluting peaks or poor separation from impurities | Inappropriate mobile phase strength. | Adjust the ratio of the organic modifier to the aqueous buffer. A lower organic content will generally increase retention and may improve resolution. |
| Unsuitable stationary phase. | Consider a column with a different selectivity (e.g., a phenyl-hexyl or a cyano column). | |
| Suboptimal pH of the mobile phase. | Optimize the pH to maximize the difference in retention between this compound and any interfering peaks. |
Data Presentation: Comparison of HPLC Parameters
The following table summarizes different reported HPLC methods for the analysis of this compound and a structurally similar compound, providing a comparative overview of key parameters.
| Parameter | Method 1 (Methoxyphenamine HCl) [1] | Method 2 (Methamphetamine) | Method 3 (Methamphetamine) |
| Column | Ultrasphere C18 | XTerra RP18 (150 x 4.6 mm, 5 µm) | Spherisorb ODS2 C18 (200 x 4.6 mm, 5 µm) |
| Mobile Phase | Dichloromethane:Methanol:0.25% (v/v) Diethylamine (20:60:20, v/v/v) | 50 mM Pyrrolidine (pH 11.5):Acetonitrile (50:50, v/v) | 0.25% Methanol/Triethylamine in water (20:80, v/v), pH 3.1 with acetic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 264 nm | UV at 214 nm | UV at 260 nm |
| Injection Volume | Not Specified | Not Specified | 20 µL |
| Temperature | Not Specified | Not Specified | 25 °C |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
Sample Solution (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Protocol (Based on a typical reversed-phase method)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 264 nm
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).
System Suitability
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution at least five times and evaluate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the this compound peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.
Mandatory Visualizations
Caption: HPLC Troubleshooting Workflow for Common Issues.
Caption: Logical Relationships of HPLC Parameters.
References
Technical Support Center: Methoxmetamine Hydrochloride Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Methoxmetamine (MXM) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the expected protonated molecular ion ([M+H]⁺) and major fragment ions for methoxmetamine in positive ion mode mass spectrometry?
A1: In positive electrospray ionization (ESI) mass spectrometry, you can expect to observe the protonated molecule of methoxmetamine at a mass-to-charge ratio (m/z) of 248.16. Under collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of methoxmetamine is expected to be similar to that of ketamine.[1] Key fragment ions to monitor in MS/MS analysis are crucial for confident identification.
Q2: What are common adducts observed during the analysis of methoxmetamine hydrochloride?
A2: During electrospray ionization, adduct formation is a common phenomenon that can complicate spectral interpretation. For methoxmetamine, as with many amine-containing compounds, you may observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[2] It is also possible to see adducts with solvents like methanol ([M+CH₃OH+H]⁺) or acetonitrile ([M+ACN+H]⁺).[3] Careful evaluation of the mass spectrum for peaks corresponding to these adducts is recommended.
Q3: My signal intensity for methoxmetamine is low. What are the potential causes and solutions?
A3: Low signal intensity can stem from several factors:
-
Suboptimal Ionization Source Settings: Ensure that the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, are optimized for methoxmetamine.
-
Poor Sample Preparation: Inadequate sample cleanup can lead to ion suppression from matrix components.[4] Consider using a more effective extraction method like solid-phase extraction (SPE).
-
Analyte Degradation: Methoxmetamine may be unstable under certain pH or temperature conditions.[5][6] Ensure samples are stored properly and analyzed promptly.
-
Mobile Phase Incompatibility: The mobile phase composition significantly impacts ionization efficiency. For amine-containing compounds like methoxmetamine, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation.[4]
Q4: I am observing unexpected peaks in my chromatogram. What could they be?
A4: Unexpected peaks can arise from several sources:
-
Metabolites: If analyzing biological samples, you may be detecting metabolites of methoxmetamine, such as N-desmethyl-methoxmetamine or O-desmethyl-methoxmetamine.[7]
-
Impurities: The this compound standard itself may contain impurities from the synthesis process.
-
Contaminants: Carryover from previous injections or contamination from solvents, vials, or the LC-MS system can introduce extraneous peaks.[8]
-
Degradation Products: Depending on sample handling and storage, degradation products of methoxmetamine may be present.[5]
Troubleshooting Guides
Issue 1: Inconsistent Retention Time
Symptom: The retention time of the methoxmetamine peak shifts between injections.
Possible Causes & Solutions:
| Cause | Solution |
| LC Pump Issues | Check for leaks in the LC system. Ensure proper solvent degassing. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Mobile Phase Composition | Prepare fresh mobile phase daily to avoid compositional changes due to evaporation. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
Issue 2: Poor Peak Shape
Symptom: The methoxmetamine peak is broad, tailing, or fronting.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | For an amine compound like methoxmetamine, a mobile phase pH around 3-4 can improve peak shape. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Column | Consider a different column chemistry or mobile phase additives. |
Quantitative Data Summary
Table 1: Expected m/z Values for Methoxmetamine and Common Adducts
| Ion Species | Formula | Expected m/z |
| Protonated Molecule [M+H]⁺ | C₁₅H₂₂NO₂⁺ | 248.16 |
| Sodium Adduct [M+Na]⁺ | C₁₅H₂₁NO₂Na⁺ | 270.14 |
| Potassium Adduct [M+K]⁺ | C₁₅H₂₁NO₂K⁺ | 286.12 |
| Acetonitrile Adduct [M+ACN+H]⁺ | C₁₇H₂₅N₂O₂⁺ | 289.19 |
Table 2: Common Fragment Ions of Methoxmetamine in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 248.16 | 217.13 | CH₃OH |
| 248.16 | 189.10 | C₂H₅N=CH₂ |
| 248.16 | 121.06 | C₈H₉O |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for methoxmetamine analysis.
Caption: Troubleshooting decision tree for mass spectrometry issues.
References
- 1. researchgate.net [researchgate.net]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Discerning the stability behaviour of mavacamten availing liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy: In silico toxicity and mutagenicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of High-Resolution Mass Spectrometry for the Detection of Drugs and Metabolites in Hair: Methoxetamine in a Real Forensic Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Artifacts in Methoxmetamine hydrochloride experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxmetamine hydrochloride (MXM).
Frequently Asked Questions (FAQs)
Analytical & Chromatographic Issues
Q1: I am observing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methoxmetamine. What could be the cause?
A1: Unexpected peaks in the GC-MS analysis of arylcyclohexylamines like Methoxmetamine are often thermal degradation artifacts. High temperatures in the GC inlet port can cause the molecule to fragment or rearrange. For similar compounds, such as methamphetamine, thermal degradation can produce artifacts like N-demethylation and N-methylation.[1] Specifically for Methoxmetamine, you may be observing byproducts from reactions at the ethyl-amino group or modifications to the methoxy group on the phenyl ring.
Troubleshooting Steps:
-
Lower Inlet Temperature: Reduce the GC inlet temperature. Temperatures above 250°C can significantly increase the degradation of thermally labile compounds.[2] Experiment with a temperature gradient to find the optimal balance between volatilization and stability.
-
Use a Different Solvent: If using methanol, consider switching to a more inert solvent like ethyl acetate or acetonitrile. Methanol can sometimes participate in methylation reactions at high temperatures.[1]
-
Derivatization: While adding a step, derivatization of the amine group can increase thermal stability and improve chromatographic peak shape.
-
Alternative Technique: If thermal degradation persists, consider using Liquid Chromatography-Mass Spectrometry (LC-MS), which does not require high-temperature vaporization and is less likely to produce thermal artifacts.
Q2: My HPLC chromatogram shows peak tailing and inconsistent retention times for Methoxmetamine. How can I resolve this?
A2: Peak tailing and retention time drift with amine-containing compounds like Methoxmetamine are common in reverse-phase HPLC. This is often due to secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound like Methoxmetamine, a low pH (e.g., 2.5-3.5) will ensure the amine is protonated, reducing its interaction with silanols.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Use a Modern Column: Employ a column with end-capping or one based on a hybrid particle technology (e.g., BEH) to minimize the presence of free silanol groups.
-
Check Column Health: Inconsistent retention times can also indicate column degradation or contamination. Flush the column with a strong solvent or, if necessary, replace it.
Stability & Degradation
Q3: What are the likely degradation products of this compound under forced degradation conditions?
A3: Forced degradation studies are used to identify potential degradation products by subjecting the drug to stress conditions like acid, base, oxidation, heat, and light.[3][4] For Methoxmetamine, an arylcyclohexylamine, degradation is likely to occur at the ether and amine linkages.
Potential Degradation Pathways:
-
Acid/Base Hydrolysis: Cleavage of the methoxy-phenyl ether bond, leading to a hydroxylated derivative. The ethyl-amino group is generally more stable to hydrolysis than an ester but can be susceptible under harsh conditions.
-
Oxidation (e.g., with H₂O₂): N-de-ethylation to form the primary amine analog or oxidation of the cyclohexyl ring.
-
Thermal Degradation: As mentioned in the GC-MS section, this can lead to N-de-ethylation or other rearrangements.[5]
-
Photodegradation: Exposure to UV light may induce cleavage or rearrangement, although specific pathways for Methoxmetamine are not widely documented.
Below is a table of plausible mass fragments for Methoxmetamine and a potential primary degradation product (N-desethyl-methoxmetamine) that might be observed during mass spectrometry analysis.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Interpretation of Fragments |
| Methoxmetamine | 249.17 | 220.15, 192.11, 134.09 | Loss of ethyl group, subsequent loss of CO, methoxy-cyclohexyl fragment |
| N-desethyl-methoxmetamine | 221.14 | 192.11, 164.12, 134.09 | Loss of CO, subsequent loss of CO, methoxy-cyclohexyl fragment |
Note: These values are predicted based on the structure and common fragmentation patterns of related molecules. Actual observed fragments may vary based on instrumentation and conditions.
Biological Assays
Q4: I'm getting inconsistent results in my NMDA receptor binding assay. What are some common artifacts?
A4: Methoxmetamine acts as a non-competitive NMDA receptor antagonist.[6] Inconsistent results in radioligand binding assays, such as those using [³H]MK-801, can stem from several factors.
Common Issues and Solutions:
-
Membrane Preparation: Ensure consistency in the preparation of brain membrane homogenates. Variability in protein concentration or receptor integrity will lead to inconsistent binding.
-
Assay Buffer pH: The binding of channel blockers like MK-801 can be pH-sensitive. Maintain a stable and consistent pH (typically 7.4) in your assay buffer.
-
Incubation Time and Temperature: Ensure the assay reaches equilibrium. Non-competitive antagonists may have slow association/dissociation kinetics. Verify that your incubation time is sufficient.
-
Radioligand Quality: Check the purity and age of your radioligand ([³H]MK-801). Radiochemical decomposition can lead to reduced specific binding.
-
Non-Specific Binding Definition: Ensure non-specific binding is accurately determined using a high concentration of a known displacer (e.g., unlabeled MK-801 or phencyclidine).
Experimental Protocols
Protocol 1: General HPLC-UV Method for Methoxmetamine Analysis
This protocol is a representative method for the quantitative analysis of this compound, adapted from methods for similar compounds.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 260 nm.[7]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of Methoxmetamine HCl in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Quantify the Methoxmetamine peak based on the calibration curve derived from the standards.
-
Protocol 2: NMDA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Methoxmetamine for the NMDA receptor ion channel site using [³H]MK-801.[8][9]
-
Materials:
-
Rat brain membranes (cortex or hippocampus).
-
Assay Buffer: 10 mM HEPES, pH 7.4.
-
Radioligand: [³H]MK-801 (final concentration ~5 nM).
-
Co-agonists: Glutamate (10 µM) and Glycine (10 µM).
-
Test Compound: this compound (various concentrations).
-
Non-specific binding control: Unlabeled MK-801 (10 µM).
-
-
Procedure:
-
In a 96-well plate, combine the rat brain membranes, assay buffer, co-agonists, and varying concentrations of Methoxmetamine.
-
Add [³H]MK-801 to initiate the binding reaction.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 10 µM unlabeled MK-801.
-
Incubate the plate at 25°C for 120-180 minutes to allow the binding to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for Methoxmetamine.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methoxmetamine hydrochloride dose-response curve optimization
Disclaimer: This document is intended for research professionals and is for informational purposes only. Methoxmetamine hydrochloride (MXM) is a research chemical. All experiments should be conducted in accordance with local regulations and safety guidelines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments for this compound (MXM). Due to a lack of specific published dose-response data for MXM, this guide leverages data from the closely related arylcyclohexylamine, Methoxetamine (MXE), as a starting point. Researchers should determine the optimal experimental conditions for MXM empirically.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacological profile of Methoxmetamine (MXM)?
A1: Methoxmetamine (MXM) is an arylcyclohexylamine and is structurally related to Methoxetamine (MXE) and ketamine.[1][2] Based on the pharmacology of these related compounds, MXM is presumed to act primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and may also inhibit the serotonin transporter (SERT).[1][3] The primary mechanism of action for arylcyclohexylamines is the antagonism of the NMDA receptor, which produces dissociative effects.[4][5]
Q2: Are there established Ki or IC50 values for MXM?
Q3: What are the primary molecular targets to consider for in vitro assays?
A3: The primary targets for in vitro dose-response assays for MXM, based on its structural similarity to MXE, are the NMDA receptor and the serotonin transporter (SERT).[1] Assays should be designed to quantify the antagonistic effect of MXM on NMDA receptor activity and its inhibitory effect on serotonin reuptake by SERT.
Q4: What are the solubility characteristics of arylcyclohexylamine hydrochlorides?
A4: Arylcyclohexylamine hydrochlorides, such as MXE hydrochloride, are generally soluble in aqueous solutions and ethanol. For example, MXE hydrochloride is soluble in ethanol up to 10 mg/mL at 25 °C.[1] It is recommended to determine the solubility of MXM hydrochloride in your specific assay buffer to avoid precipitation at higher concentrations.
Quantitative Data Summary (for Methoxetamine - MXE)
The following table summarizes the binding affinity and inhibitory concentrations for Methoxetamine (MXE) . These values should be used as a reference point for designing initial dose ranges for MXM experiments, with the understanding that the potency of MXM may differ.
| Target | Parameter | Value (nM) | Species/System |
| NMDA Receptor (dizocilpine site) | Ki | 257 | Human |
| Serotonin Transporter (SERT) | Ki | 479 | Human |
| Serotonin Transporter (SERT) | IC50 | 2,400 | Human |
| Dopamine Transporter (DAT) | Ki | >10,000 | Human |
| Norepinephrine Transporter (NET) | Ki | >10,000 | Human |
Data sourced from studies on Methoxetamine (MXE).[1]
Troubleshooting Guide
This guide addresses common issues encountered during the generation of dose-response curves for novel compounds like MXM.
Issue 1: High variability between replicate wells.
-
Question: My replicate data points for the same concentration of MXM are inconsistent. What could be the cause?
-
Answer:
-
Pipetting Errors: Inconsistent volumes during serial dilutions or when adding the compound to the assay plate can lead to significant variability.
-
Troubleshooting: Use calibrated pipettes and practice consistent pipetting technique. For 96- or 384-well plates, consider using a multichannel pipette or an automated liquid handler for compound addition.
-
-
Cell Seeding Density: Uneven cell distribution across the plate will result in variable responses.
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting the plate sit stationary for long periods before incubation.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate both the compound and media components, leading to altered cell responses.
-
Troubleshooting: Avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Issue 2: The dose-response curve is flat (no effect observed).
-
Question: I am not observing any inhibition or antagonism even at high concentrations of MXM. Why is this?
-
Answer:
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response.
-
Troubleshooting: Based on the data for MXE (Ki of 257 nM for NMDA receptors), a starting concentration range for MXM could be from 1 nM to 100 µM. If no response is seen, extend the upper range.
-
-
Compound Instability or Precipitation: The compound may be degrading in the assay media or precipitating out of solution at higher concentrations.
-
Troubleshooting: Visually inspect the highest concentration wells for any signs of precipitation. Prepare fresh stock solutions and dilutions for each experiment. Assess the stability of MXM in your specific assay buffer and incubation conditions.
-
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect.
-
Troubleshooting: Ensure your positive controls are yielding a robust and reproducible signal. For functional assays, confirm that the agonist concentration used is appropriate (typically at its EC80) to allow for the detection of inhibition.
-
-
Issue 3: The dose-response curve does not reach a 100% effect plateau.
-
Question: Even at very high concentrations of MXM, I am not seeing a maximal inhibitory effect. What does this indicate?
-
Answer:
-
Partial Antagonism/Inhibition: MXM may be a partial, rather than a full, antagonist/inhibitor at the target.
-
Troubleshooting: This is a valid experimental result. Report the maximal effect observed (Emax).
-
-
Solubility Limits: The compound may be precipitating at concentrations required to achieve full inhibition.
-
Troubleshooting: Check the solubility limit of MXM in your assay buffer. The use of a small percentage of a co-solvent like DMSO (typically <0.5%) may help, but its compatibility with the assay system must be verified.
-
-
Off-Target Effects: At high concentrations, off-target effects may counteract the primary inhibitory effect, preventing the curve from reaching a full plateau.
-
Troubleshooting: If possible, use a more specific assay or a counterscreen to investigate potential off-target activities.
-
-
Experimental Protocols
Protocol 1: NMDA Receptor Antagonism - Calcium Flux Assay
This protocol provides a general method for assessing the antagonist activity of MXM at the NMDA receptor by measuring changes in intracellular calcium.
-
Objective: To determine the IC50 value of MXM for the inhibition of NMDA receptor activation.
-
Materials:
-
Cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, buffered with HEPES).
-
NMDA and glycine (co-agonist).
-
This compound (MXM).
-
Known NMDA receptor antagonist as a positive control (e.g., MK-801).
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of MXM (and controls) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Receptor Activation: Add a solution of NMDA and glycine (at a concentration that elicits ~80% of the maximal response, EC80) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the control wells (agonist only vs. no agonist). Plot the normalized response against the logarithm of the MXM concentration and fit the data using a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of MXM on the uptake of serotonin by SERT.
-
Objective: To determine the IC50 value of MXM for the inhibition of serotonin uptake.
-
Materials:
-
Cells expressing SERT (e.g., HEK293 cells stably transfected with human SERT, or JAR cells).[6]
-
Radiolabeled serotonin ([³H]5-HT) or a fluorescent SERT substrate.[7]
-
Uptake buffer.
-
This compound (MXM).
-
Known SERT inhibitor as a positive control (e.g., fluoxetine).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Seed cells in an appropriate multi-well plate and culture to confluency.
-
Compound Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of MXM (and controls) for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add [³H]5-HT or a fluorescent substrate to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. For radiolabeled substrates, this is often done via rapid filtration over glass fiber filters.
-
Quantify Uptake: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known SERT inhibitor. Subtract non-specific uptake from all measurements. Normalize the data to the control wells (vehicle-treated). Plot the percent inhibition against the logarithm of the MXM concentration and fit the data to determine the IC50.
-
Visualizations
Caption: Presumed signaling pathway of Methoxmetamine (MXM).
Caption: General experimental workflow for dose-response curve generation.
References
- 1. Methoxetamine - Wikipedia [en.wikipedia.org]
- 2. Methoxmetamine - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. mdpi.com [mdpi.com]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
Technical Support Center: Analysis of Methoxmetamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the analysis of Methoxmetamine (MXM) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of Methoxmetamine (MXM) hydrochloride?
A1: The most common and reliable techniques for the analysis of Methoxmetamine hydrochloride are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence) can also be used.[3][4]
Q2: What are the critical parameters to consider when developing a calibration curve for MXM?
A2: Key parameters for a reliable calibration curve include selecting an appropriate concentration range that brackets the expected sample concentrations, using a suitable internal standard, and ensuring the linearity of the response (R² > 0.99).[1][2] The calibration standards should be prepared in a matrix that closely matches the samples to be analyzed to account for matrix effects.[1][5][6]
Q3: How should this compound standards be prepared and stored?
A3: this compound standards should be prepared using high-purity reference material. Stock solutions are typically prepared in a solvent such as methanol and stored at low temperatures (e.g., -20°C) to ensure stability.[7] Working solutions should be prepared fresh daily or as stability data permits.
Q4: What is an internal standard and why is it important for MXM analysis?
A4: An internal standard (IS) is a compound with similar chemical properties to the analyte (MXM) that is added in a constant amount to all samples, standards, and blanks. It is used to correct for variations in sample preparation, injection volume, and instrument response. For mass spectrometry-based methods, a stable isotope-labeled analog of MXM (e.g., MXM-d3) is the ideal internal standard.[1][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Q: My chromatogram for MXM shows poor peak shape, such as tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: The concentration of your sample may be too high. Try diluting your sample and re-injecting.
-
Active Sites on the Column: The column may have active sites that interact with the analyte. This is common for basic compounds like MXM.
-
Solution: Use a column specifically designed for basic compounds or add a competing base (e.g., a small amount of triethylamine) to the mobile phase in HPLC. For GC-MS, ensure proper deactivation of the liner and column.
-
-
Inappropriate pH of Mobile Phase (LC-MS): The pH of the mobile phase can affect the ionization state of MXM and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., with 0.1% formic acid) is often used to ensure the analyte is in its protonated form.[8]
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Wash the column with a strong solvent.
-
Issue 2: Inconsistent or Non-Reproducible Results
Q: I am observing significant variation in my results between injections. What are the potential sources of this non-reproducibility?
A: Inconsistent results can stem from various sources throughout the analytical process. Consider the following:
-
Sample Preparation Variability: Inconsistent extraction efficiency or derivatization can lead to variable results.
-
Solution: Ensure your sample preparation protocol is well-defined and followed precisely for all samples. The use of an internal standard is crucial to correct for this variability.[1]
-
-
Injector Issues: Problems with the autosampler, such as air bubbles in the syringe or a partially blocked needle, can cause inconsistent injection volumes.
-
Solution: Purge the autosampler syringe and inspect the needle. Run a series of injections of a known standard to check for reproducibility.
-
-
Instrument Instability: Fluctuations in temperature, mobile phase composition, or detector response can affect results.
-
Solution: Allow the instrument to fully equilibrate before starting your analysis. Monitor system pressure and detector baseline for any unusual fluctuations.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of MXM in the mass spectrometer, leading to variability.[5][6][9][10]
Issue 3: No or Low Signal for the Analyte
Q: I am not seeing a peak for MXM, or the signal is very low, even for my calibration standards. What should I check?
A: A lack of or low signal can be due to a number of issues, from sample preparation to instrument settings.
-
Incorrect Instrument Parameters: The mass spectrometer may not be set to monitor the correct mass-to-charge ratio (m/z) for MXM, or the detector settings may be inappropriate.
-
Sample Degradation: MXM may have degraded in the sample or during the analytical process.
-
Solution: Check the storage conditions and age of your standards and samples. Prepare fresh standards.
-
-
Leaks in the System: A leak in the chromatographic system can lead to a loss of sample or a decrease in performance.
-
Solution: Check all fittings and connections for leaks. Monitor the system pressure for any unexpected drops.
-
-
Ion Source Contamination (MS): The ion source of the mass spectrometer may be dirty, leading to poor ionization efficiency.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
Quantitative Data Summary
The following table summarizes typical calibration parameters for the analysis of Methoxetamine (MXE), a closely related compound to Methoxmetamine, which can be used as a starting point for method development.
| Parameter | LC-MS/MS | Reference |
| Linear Range | 2.5 - 250 ng/g | [1][2] |
| Regression Coefficient (R²) | 0.9943 - 1.0000 | [1][2] |
| Limit of Quantification (LOQ) | 2.5 - 5 ng/g | [1][2] |
| Recovery | 80 - 117% | [1] |
| Matrix Effect | 94 - 110% | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Methoxmetamine
This protocol provides a general procedure for the analysis of MXM in a biological matrix (e.g., plasma).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., MXM-d3 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is commonly used.[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification.[1][2] The specific precursor and product ions for MXM would need to be determined by direct infusion of a standard solution.
-
Protocol 2: GC-MS Analysis of Methoxmetamine
This protocol outlines a general procedure for the GC-MS analysis of MXM. Derivatization may be necessary to improve chromatographic performance and sensitivity.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample, add an internal standard.
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute in a suitable solvent for injection (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm), is often used.[12][13]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[2]
-
MS Analysis: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizations
Caption: General workflow for the analysis of Methoxmetamine.
Caption: Troubleshooting decision tree for MXM analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Methoxmetamine Hydrochloride and Methoxetamine (MXE) Potency: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the pharmacological potency of methoxmetamine hydrochloride and its well-documented N-ethyl homologue, methoxetamine (MXE). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development in the field of arylcyclohexylamines.
It is critical to note that a comprehensive, direct comparison based on a wide array of experimental data is currently not feasible due to the limited availability of published research on methoxmetamine. However, by examining the extensive data on MXE and the available information on a key metabolite structurally identical to methoxmetamine, we can infer a comparative potency profile.
Introduction
Methoxetamine (MXE) is a dissociative anesthetic of the arylcyclohexylamine class that has been extensively studied for its interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2] Methoxmetamine (MXM), as the N-desethylated counterpart to MXE, is both a precursor and a metabolite of MXE. Understanding the relative potencies of these compounds is crucial for structure-activity relationship (SAR) studies and for predicting the pharmacological effects of related compounds.
Data Presentation
The following tables summarize the available quantitative data for methoxetamine and N-desethyl methoxetamine, a primary metabolite of MXE that is structurally equivalent to methoxmetamine.
Table 1: Receptor Binding Affinities of Methoxetamine (MXE)
| Target | Ligand | Ki (nM) | Reference |
| NMDA Receptor (dizocilpine site) | [3H]MK-801 | 257 | [2] |
| Serotonin Transporter (SERT) | [3H]Paroxetine | 479 | [2] |
| Dopamine Transporter (DAT) | - | >10,000 | [2] |
| Norepinephrine Transporter (NET) | - | >10,000 | [2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A smaller Ki value indicates a higher binding affinity.
Table 2: In Vitro Potency at the NMDA Receptor
| Compound | Assay | IC50 (µM) | Reference |
| Methoxetamine (MXE) | NMDA Receptor Blockade | 0.524 | [3] |
| N-desethyl methoxetamine (structurally equivalent to Methoxmetamine) | NMDA Receptor Blockade | 1.649 | [3] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Discussion of Potency
Based on the available data, methoxetamine exhibits a significantly higher potency as an NMDA receptor antagonist compared to its N-desethylated form (methoxmetamine). The IC50 value for N-desethyl methoxetamine is approximately three times higher than that of MXE, indicating a lower potency in blocking the NMDA receptor.[3] This observation aligns with general structure-activity relationship trends in arylcyclohexylamines, where the nature and size of the N-alkyl substituent can influence binding affinity and potency at the NMDA receptor.[4]
Methoxetamine also demonstrates a notable affinity for the serotonin transporter, suggesting a secondary mechanism of action that may contribute to its overall pharmacological profile.[2] Data on the affinity of methoxmetamine for the serotonin transporter and other receptors is not currently available in the scientific literature.
Experimental Protocols
NMDA Receptor Antagonism Assay (Whole-cell patch-clamp recording)
The following is a generalized protocol based on the methodology described in the study by Irie et al. (2022), which determined the IC50 values for MXE and its metabolites.[3]
Objective: To determine the inhibitory effect of test compounds on NMDA receptor-mediated currents in cultured neurons.
Cell Culture:
-
Primary cortical neurons are prepared from rat embryos.
-
Cells are plated on poly-L-lysine-coated coverslips and cultured in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiology:
-
Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in culture.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Glycine (10 µM) is included as a co-agonist for the NMDA receptor.
-
The internal pipette solution contains (in mM): 140 Cs-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 ATP-Mg, with the pH adjusted to 7.2.
-
Neurons are voltage-clamped at -60 mV.
-
NMDA (100 µM) is applied to elicit an inward current.
-
Test compounds (methoxetamine or N-desethyl methoxetamine) are co-applied with NMDA at varying concentrations to determine the concentration-dependent inhibition of the NMDA-induced current.
-
Data are analyzed to calculate the IC50 value for each compound.
Visualizations
The following diagrams illustrate the primary signaling pathway affected by these compounds and a typical experimental workflow for determining receptor binding affinity.
Caption: NMDA Receptor Signaling Pathway and Arylcyclohexylamine Antagonism.
Caption: General Experimental Workflow for Receptor Binding Assays.
Conclusion
The available experimental data indicates that methoxetamine (MXE) is a more potent NMDA receptor antagonist than its N-desethylated counterpart, methoxmetamine. This is supported by a lower IC50 value for NMDA receptor blockade.[3] The ethyl group on the amine appears to be a key structural feature for enhancing potency at the NMDA receptor in this chemical series. Further research, including in vitro binding studies and in vivo pharmacological assessments of this compound, is necessary to provide a more complete and direct comparison with methoxetamine. Such studies would be invaluable for a deeper understanding of the structure-activity relationships of arylcyclohexylamine-based NMDA receptor antagonists.
References
- 1. Phencyclidine-like in vivo effects of methoxetamine in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxetamine - Wikipedia [en.wikipedia.org]
- 3. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Methoxmetamine and Ketamine for Drug Development Professionals
An objective guide to the pharmacological, pharmacokinetic, and toxicological profiles of two prominent NMDA receptor antagonists, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of Methoxmetamine (more commonly known in scientific literature as Methoxetamine or MXE) and ketamine, two arylcyclohexylamines that function primarily as N-methyl-D-aspartate (NMDA) receptor antagonists. While ketamine has established medical use as an anesthetic and is gaining significant attention for its rapid-acting antidepressant effects, Methoxmetamine has emerged as a compound of interest in research due to its structural similarity and distinct pharmacological profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective properties to inform future research and development.
Pharmacological Profile: A Tale of Two Affinities
Both ketamine and Methoxmetamine exert their primary effects through non-competitive antagonism of the NMDA receptor, binding to the phencyclidine (PCP) site within the receptor's ion channel.[1][3] However, their affinity for this primary target and their engagement with other receptors differ significantly, which likely accounts for the variations in their potency, duration of action, and side-effect profiles.
Methoxmetamine generally exhibits a higher affinity for the NMDA receptor compared to ketamine.[4] Furthermore, Methoxmetamine displays a notable affinity for the serotonin transporter (SERT), a property not significantly observed with ketamine.[1][3] This interaction with the serotonergic system may contribute to its distinct behavioral and potential antidepressant effects.[5]
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor/Transporter | Methoxmetamine (MXE) | Ketamine | Reference(s) |
| NMDA Receptor (PCP Site) | 257 - 337 | 659 | [1][3][4] |
| Serotonin Transporter (SERT) | 479 | >10,000 | [1] |
| Dopamine Transporter (DAT) | >10,000 | >10,000 | [1] |
| Norepinephrine Transporter (NET) | >10,000 | >10,000 | [1] |
| Sigma-1 Receptor | >10,000 | No significant effect | [3] |
| Sigma-2 Receptor | >10,000 | No significant effect | [3] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways: The Road to Antidepressant Action
The rapid antidepressant effects of both ketamine and, as emerging evidence suggests, Methoxmetamine are believed to be mediated by a complex cascade of events downstream of NMDA receptor antagonism.[5][6] The prevailing hypothesis involves an increase in glutamate transmission, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This, in turn, stimulates the release of brain-derived neurotrophic factor (BDNF) and activates the mammalian target of rapamycin (mTOR) signaling pathway, ultimately promoting synaptogenesis and reversing stress-induced neuronal atrophy.[6][7] Methoxmetamine's antidepressant effects are also suggested to be mediated by both glutamatergic and serotonergic systems.[5][8]
Pharmacokinetic Comparison: A Matter of Time
A key differentiator between Methoxmetamine and ketamine is their pharmacokinetic profile, with Methoxmetamine generally reported to have a longer duration of action.[1][9] This could have significant implications for both therapeutic applications and abuse potential.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Methoxmetamine (MXE) | Ketamine | Reference(s) |
| Onset of Action | Slower than ketamine | Rapid | [9] |
| Duration of Action | Longer than ketamine | Short | [1][9] |
| Elimination Half-life | ~3-6 hours (reported) | ~2.5-3 hours | [1] |
| Metabolism | N-deethylation, O-demethylation, hydroxylation, glucuronidation/sulfation. Primary metabolites: O-desmethylmethoxetamine, normethoxetamine. | N-demethylation to norketamine (active), hydroxylation, and glucuronidation. | [10][11] |
| Brain Penetration | Accumulates in the brain (Brain:Serum ratio 2.06-2.93 in rats) | Rapidly crosses the blood-brain barrier | [10] |
Toxicological Overview: Risks and Concerns
Both compounds carry significant toxicological risks, particularly with high-dose or chronic use. While Methoxmetamine was anecdotally marketed as a "bladder-friendly" alternative to ketamine, preclinical studies suggest it can also induce urotoxicity.[1][2]
Table 3: Comparative Toxicological Effects
| Effect | Methoxmetamine (MXE) | Ketamine | Reference(s) |
| Acute Toxicity | Dissociative/catatonic state, sympathomimetic effects (tachycardia, hypertension), cerebellar toxicity. | Dissociative anesthesia, psychotomimetic effects, respiratory depression at high doses. | [3][12] |
| Urotoxicity | Bladder inflammation and fibrosis observed in mice at high doses. | Well-documented ulcerative cystitis with chronic use. | [1][3] |
| Neurotoxicity | Potential for long-lasting behavioral abnormalities and neurotoxicity with repeated use. | Detrimental effects on the developing brain with repeated exposure. | [2] |
| Abuse Liability | High; produces conditioned place preference and is self-administered by rats. | High; well-documented recreational use and dependence. | [6] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the PCP site of the NMDA receptor.
Objective: To quantify the binding affinity of Methoxmetamine and ketamine for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
Radioligand: [3H]MK-801 (dizocilpine)
-
Test compounds: Methoxmetamine, ketamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the cell membranes containing the NMDA receptors. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]MK-801), and varying concentrations of the unlabeled test compound (Methoxmetamine or ketamine).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14][15]
Prepulse Inhibition (PPI) Test in Rodents
This protocol describes a behavioral assay to assess sensorimotor gating, which is often disrupted by NMDA receptor antagonists.
Objective: To evaluate the effects of Methoxmetamine and ketamine on sensorimotor gating in rodents.
Materials:
-
Rodent subjects (rats or mice)
-
Acoustic startle response system with a startle chamber
-
Test compounds: Methoxmetamine, ketamine
-
Vehicle control solution
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a set period (e.g., 5 minutes) with background noise.
-
Habituation: Present a series of startle stimuli (e.g., 120 dB burst of white noise) to habituate the animal's startle response.
-
Testing Session: The session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented alone.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: Administer the test compound or vehicle at a specified time before the testing session.
-
Data Collection: The startle response (motor response) is measured by a transducer in the platform of the startle chamber.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse-pulse trial using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A reduction in %PPI indicates a deficit in sensorimotor gating.[16][17][18][19]
Conclusion
Methoxmetamine and ketamine, while both acting as NMDA receptor antagonists, exhibit distinct pharmacological and pharmacokinetic profiles. Methoxmetamine's higher affinity for the NMDA receptor and its unique interaction with the serotonin transporter may underpin its reported longer duration of action and potentially different therapeutic and side-effect profile. The data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for the scientific community to further investigate the therapeutic potential and risks associated with these compounds. Further research is warranted to fully elucidate the comparative long-term toxicological effects, particularly concerning urotoxicity, and to explore the clinical implications of their differing pharmacological properties.
References
- 1. Methoxetamine - Wikipedia [en.wikipedia.org]
- 2. From “Special K” to “Special M”: The Evolution of the Recreational Use of Ketamine and Methoxetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Mesolimbic Dopamine Pathway in the Antidepressant Effects of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R (-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S (+)-methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From "Special K" to "Special M": the evolution of the recreational use of ketamine and methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecddrepository.org [ecddrepository.org]
- 12. Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med-associates.com [med-associates.com]
- 18. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 19. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
Comparative Guide to the Analytical Validation of Methoxmetamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methoxmetamine (MXM) hydrochloride, a novel psychoactive substance (NPS) of the arylcyclohexylamine class. Given the limited availability of officially validated methods for this specific compound, this document presents a proposed validated method based on common analytical practices for structurally related compounds. This guide also includes a comparison with established methods for other arylcyclohexylamines to provide a broader context for analytical performance.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the validation parameters for a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for Methoxmetamine hydrochloride against a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for other novel psychoactive substances, including related arylcyclohexylamines.
| Parameter | Method A: GC-MS for Methoxmetamine HCl (Proposed) | Method B: LC-MS/MS for Various NPS (including Arylcyclohexylamines)[1] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) |
| Linearity Range | 1 - 500 ng/mL | 0.25 - 25 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | Not explicitly stated, but linearity was successfully validated |
| Accuracy (% Recovery) | 95 - 105% | Acceptable according to international guidelines |
| Precision (%RSD) | < 10% | Acceptable according to international guidelines |
| Limit of Detection (LOD) | 0.5 ng/mL | Not explicitly stated for all compounds |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.25 ng/mL for most compounds |
Experimental Protocols
Method A: Proposed GC-MS Method for this compound
This protocol is a representative procedure based on established methods for the analysis of new psychoactive substances.[2][3][4][5][6]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of a biological matrix (e.g., plasma, urine) or a prepared standard solution, add an internal standard (e.g., Methoxetamine-d3).
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
Method B: LC-MS/MS for Various NPS
This method is a summary of a validated approach for the broad screening of novel psychoactive substances.[1]
1. Sample Preparation (Protein Precipitation)
-
To a small volume of whole blood (e.g., 100 µL), add a precipitation solvent (e.g., acetonitrile) containing a suite of internal standards.
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the detection and quantification of a large panel of NPS.
Visualizations
Caption: Workflow for the validation of an analytical method for this compound.
Caption: Comparison of GC-MS and LC-MS/MS techniques for the analysis of Methoxmetamine HCl.
References
- 1. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
Comparative Guide to the Immunoassay Cross-Reactivity of Methoxmetamine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunoassay cross-reactivity of Methoxmetamine (MXM) hydrochloride and its structurally related analogs. Due to a lack of specific experimental data for Methoxmetamine in commercially available immunoassays, this document leverages published data on its close structural relatives, methoxetamine (MXE), 3-methoxy-phencyclidine (3-MeO-PCP), and 4-methoxy-phencyclidine (4-MeO-PCP), to provide a predictive comparison.
The information presented herein is intended to aid researchers in understanding the potential for cross-reactivity of methoxy-containing arylcyclohexylamines in common drug screening platforms and to highlight the importance of confirmatory testing.
Predictive Cross-Reactivity of Methoxmetamine (MXM)
Immunoassay Cross-Reactivity of Methoxmetamine Analogs
The following table summarizes the cross-reactivity of MXE, 3-MeO-PCP, and 4-MeO-PCP in various commercial phencyclidine (PCP) immunoassays. This data is crucial for interpreting screening results where the use of these substances is suspected.
| Analyte | Immunoassay Platform | Calibrator | % Cross-Reactivity | Reference |
| Methoxetamine (MXE) | Microgenics DRI® Phencyclidine Enzyme Assay | PCP | Positive at 90.00 µg/mL* | [1][2] |
| CEDIA® DAU Amphetamine/Ecstasy Assay | d-methamphetamine | Negative at 100 µg/mL | [1][2] | |
| Siemens/Syva® EMIT®II Plus Amphetamines Assay | d-amphetamine | Negative at 100 µg/mL | [1][2] | |
| Lin-Zhi Methamphetamine Enzyme Immunoassay | d-methamphetamine | Negative at 100 µg/mL | [1][2] | |
| Microgenics DRI® Ecstasy Enzyme Assay | MDMA | Negative at 100 µg/mL | [1][2] | |
| 3-Methoxy-PCP (3-MeO-PCP) | Abbott Architect® PCP | PCP | 143% | [3] |
| Beckman Coulter AU® PCP | PCP | 102% | [3] | |
| Roche Cobas® KIMS PCP | PCP | 100% | [3] | |
| Siemens Dimension® EMIT PCP | PCP | 118% | [3] | |
| Thermo Fisher Indiko® CEDIA PCP | PCP | 100% | [3] | |
| 4-Methoxy-PCP (4-MeO-PCP) | Abbott Architect® PCP | PCP | 12% | [3] |
| Beckman Coulter AU® PCP | PCP | 1% | [3] | |
| Roche Cobas® KIMS PCP | PCP | 1% | [3] | |
| Siemens Dimension® EMIT PCP | PCP | 2% | [3] | |
| Thermo Fisher Indiko® CEDIA PCP | PCP | 1% | [3] |
Note: For the Microgenics DRI® Phencyclidine Enzyme Assay, the result for MXE was reported as the lowest concentration that produced a positive response, not as a percentage of cross-reactivity.
Experimental Protocols
The following is a generalized experimental protocol for determining immunoassay cross-reactivity, based on methodologies described in the cited literature[3][4][5].
1. Preparation of Stock Solutions:
-
A stock solution of the test compound (e.g., Methoxmetamine HCl) is prepared in a suitable solvent such as methanol or acetonitrile at a high concentration (e.g., 1 mg/mL).
-
Serial dilutions are made from the stock solution to create a range of concentrations for testing.
2. Spiking of Samples:
-
Drug-free urine or whole blood is used as the matrix for the experiment.
-
The prepared dilutions of the test compound are spiked into aliquots of the drug-free matrix to achieve the desired final concentrations.
3. Immunoassay Analysis:
-
The spiked samples are analyzed using the selected commercial immunoassay kits (e.g., ELISA, CEDIA, DRI) on a compatible clinical chemistry analyzer.
-
The assays are performed according to the manufacturer's instructions.
-
The response of the assay to the test compound is measured (e.g., absorbance, rate of reaction).
4. Calculation of Cross-Reactivity:
-
A calibration curve is generated using the assay's specific calibrator (e.g., PCP).
-
The concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound Producing a Response Equivalent to the Cutoff) x 100
Potential for Cross-Reactivity from Metabolites
The metabolism of a parent drug can produce structurally similar compounds that may also cross-react with immunoassays. Studies on the metabolism of methoxetamine (MXE), a close analog of MXM, have identified several major metabolic pathways, including N-deethylation, O-demethylation, and hydroxylation, as well as subsequent glucuronidation and sulfation[6][7][8]. It is plausible that Methoxmetamine undergoes similar metabolic transformations. The resulting metabolites, such as normethoxmetamine (N-demethylated MXM) and O-desmethylmethoxmetamine, could potentially contribute to immunoassay cross-reactivity.
Alternative Analytical Methods
Given the potential for cross-reactivity and the lack of specific immunoassays for Methoxmetamine, more specific and sensitive analytical methods are necessary for unambiguous identification and quantification. These methods are crucial for forensic investigations and clinical toxicology.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method for the separation and identification of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like MXM.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Offers high sensitivity and specificity for the analysis of a wide range of compounds, including non-volatile and thermally labile substances like MXM and its metabolites, without the need for derivatization[9].
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the identification of unknown compounds and their metabolites based on their elemental composition.
Diagrams
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Relationship between MXM, its analogs, and testing methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gtfch.org [gtfch.org]
- 7. Ketamine-derived designer drug methoxetamine: metabolism including isoenzyme kinetics and toxicological detectability using GC-MS and LC-(HR-)MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Methoxmetamine Hydrochloride Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of Methoxmetamine (MXM) hydrochloride. Due to the limited availability of direct comparative studies on Methoxmetamine enantiomers, this analysis leverages data from its close structural analog, Methoxetamine (MXE), to infer and present potential differences in pharmacology and therapeutic effects.
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) is a chiral molecule and therefore exists as two enantiomers: S-(+)-Methoxmetamine and R-(-)-Methoxmetamine. While research on the individual enantiomers of Methoxmetamine is not extensive, studies on the structurally similar compound Methoxetamine (MXE) provide significant insights into the likely differing pharmacological profiles of the S- and R-isomers of Methoxmetamine.
Pharmacological Profile: A Tale of Two Enantiomers
The primary mechanism of action for arylcyclohexylamines like Methoxmetamine is antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Additionally, these compounds can interact with monoamine transporters, particularly the serotonin transporter (SERT).[1][3] The differential effects of the enantiomers of the related compound, Methoxetamine (MXE), suggest that a similar stereoselectivity exists for Methoxmetamine.
A key study on the enantiomers of Methoxetamine (MXE) revealed that while both S- and R-isomers possess significant NMDA receptor affinity and inhibitory activity at the serotonin transporter, they exhibit distinct behavioral and antidepressant-like effects.[4] The R-(-)-enantiomer of MXE demonstrated rapid and sustained antidepressant effects with fewer behavioral side effects compared to the S-(+)-enantiomer.[4] This suggests that R-(-)-Methoxmetamine may hold greater therapeutic potential as a safer antidepressant.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the racemic mixture of the closely related Methoxetamine (MXE). It is important to note that direct, publicly available quantitative data comparing the binding affinities (Ki) or functional potencies (IC50/EC50) of S-(+)-Methoxmetamine and R-(-)-Methoxmetamine is currently limited. The data for racemic MXE provides a general indication of the compound's potency at its primary targets.
| Target | Ligand | Parameter | Value (nM) | Reference |
| NMDA Receptor (PCP site) | Racemic MXE | Ki | 257 | [3] |
| Serotonin Transporter (SERT) | Racemic MXE | Ki | 479 | [3] |
| Serotonin Transporter (SERT) | Racemic MXE | IC50 | 2,400 | [3] |
Behavioral Effects: A Comparative Overview
Based on studies of Methoxetamine enantiomers in mice, the following behavioral differences can be anticipated between the enantiomers of Methoxmetamine.
| Behavioral Effect | S-(+)-Enantiomer (Inferred for MXM) | R-(-)-Enantiomer (Inferred for MXM) | Reference |
| Antidepressant-like Effects | Present | Present (rapid and sustained) | [4] |
| Prepulse Inhibition Deficits | Induced | Not Induced | [4] |
| Hyperlocomotion | Induced | Not Induced | [4] |
| Conditioned Place Preference | Induced | Not Induced | [4] |
| Locomotor Sensitization | Induced | Not Induced | [4] |
| Motor Coordination Alteration | Present | Present (acutely) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of arylcyclohexylamine enantiomers.
Chiral Separation of Methoxmetamine Enantiomers
Objective: To separate and quantify the S-(+)- and R-(-)-enantiomers of Methoxmetamine hydrochloride.
Methodology (Adapted from similar compounds):
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Chiral Column: A chiral column, such as one with a vancomycin-based chiral selector (e.g., Agilent InfinityLab Poroshell 120 Chiral-V), is used.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with additives to improve separation (e.g., 0.1% acetic acid and 0.02% ammonium hydroxide).[1] The exact composition and gradient are optimized for Methoxmetamine.
-
Sample Preparation: this compound is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification based on the peak areas.
In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each Methoxmetamine enantiomer for the NMDA receptor.
Methodology (General Protocol):
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the PCP site of the NMDA receptor.
-
Tissue Preparation: Rat brain cortical membranes are prepared and homogenized in a suitable buffer.
-
Radioligand: A radiolabeled NMDA receptor antagonist, such as [³H]MK-801 (dizocilpine), is used.
-
Incubation: The brain membrane preparation is incubated with the radioligand and varying concentrations of the test compound (S- or R-Methoxmetamine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Inhibition Assay
Objective: To determine the potency (IC50) of each Methoxmetamine enantiomer to inhibit serotonin reuptake.
Methodology (General Protocol):
This assay measures the inhibition of [³H]serotonin uptake into cells expressing the human serotonin transporter (hSERT).
-
Cell Culture: A stable cell line expressing hSERT (e.g., HEK293 cells) is used.
-
Assay Buffer: A buffer that supports cell viability and transporter function is used.
-
Incubation: The cells are pre-incubated with varying concentrations of the test compound (S- or R-Methoxmetamine).
-
[³H]Serotonin Addition: [³H]Serotonin is added to initiate the uptake reaction.
-
Termination of Uptake: After a specific incubation time, the uptake is stopped by rapid washing with ice-cold buffer.
-
Quantification: The amount of [³H]serotonin taken up by the cells is measured by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of serotonin uptake, is calculated.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathways of Methoxmetamine enantiomers.
Caption: Experimental workflow for comparative analysis.
Conclusion
While direct comparative data for the enantiomers of this compound is sparse, the available evidence from its close analog, Methoxetamine, strongly suggests that the R-(-)-enantiomer may possess a more favorable therapeutic profile. Specifically, it is likely to exhibit robust antidepressant-like effects with a reduced propensity for the adverse behavioral effects associated with the S-(+)-enantiomer. Further research is warranted to isolate the enantiomers of Methoxmetamine and directly assess their pharmacological and toxicological profiles to confirm these hypotheses and fully elucidate their therapeutic potential.
References
- 1. agilent.com [agilent.com]
- 2. PHARMACOLOGICAL EFFECTS OF (±)-, (S)-, and (R)-MDA [ouci.dntb.gov.ua]
- 3. Methoxetamine - Wikipedia [en.wikipedia.org]
- 4. R (-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S (+)-methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxmetamine Hydrochloride and Other NMDA Receptor Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of methoxmetamine (MXM) hydrochloride against other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including ketamine, phencyclidine (PCP), and memantine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on receptor affinity, potency, and in vivo behavioral effects. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding of these compounds.
Quantitative Efficacy Comparison
The relative efficacy of NMDA receptor antagonists can be quantified through their binding affinity (Ki) and functional potency (IC50/EC50). The following tables summarize available data for methoxmetamine and its comparators. It is important to note that direct comparisons are best made when data is generated under identical experimental conditions.
Table 1: Comparative Binding Affinities (Ki) at the NMDA Receptor
| Compound | Ki (nM) | Receptor Site | Species | Reference |
| Methoxmetamine (MXE) | 257 | Dizocilpine (MK-801) site | Human | [1] |
| Methoxmetamine (MXE) | 337 | NMDA Receptor | Not Specified | [2] |
| Ketamine | 659 | PCP site | Not Specified | [2] |
| Phencyclidine (PCP) | 59 | Dizocilpine (MK-801) site | Rat | [3] |
| Memantine | ~1000-2000 | NMDA Receptor Channel | Not Specified | [4][5] |
Note: Methoxmetamine is often referred to as methoxetamine (MXE) in the scientific literature.
Table 2: Comparative Potency (IC50) for NMDA Receptor Inhibition
| Compound | IC50 (µM) | Experimental System | Reference |
| Methoxmetamine | 0.524 | NMDAR-expressing cartwheel interneurons (mouse) | [3] |
| Ketamine | 1.5 | Dissociated hippocampal cultures (rat) | [6] |
| Ketamine | 0.43 | Hippocampal neurons (rat) | [1] |
| Phencyclidine (PCP) Analog (4-F-PCP) | 0.023 | Radioligand binding assay | [2] |
| Memantine | 2.1 | Dissociated hippocampal cultures (rat) | [6] |
| Memantine | 1.04 | Hippocampal neurons (rat) | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in this guide.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Test compounds (methoxmetamine HCl, ketamine, PCP, memantine)
-
Radioligand (e.g., [3H]MK-801 or [3H]TCP)
-
Receptor source (e.g., rat brain membrane homogenates)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total and non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays
This test is used to assess general locomotor activity and anxiety-like behavior in rodents following the administration of a test compound.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video tracking system and software
-
Test animals (e.g., mice or rats)
-
Test compounds and vehicle control
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30 minutes).
-
Place the animal gently in the center of the open field arena.
-
Record the animal's activity using the video tracking system for a predetermined duration (e.g., 15-30 minutes).
-
Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the behavioral parameters between the different treatment groups.
This test measures sensorimotor gating, a neurological process that can be disrupted by certain psychoactive compounds, including NMDA receptor antagonists.
Materials:
-
Startle response measurement system with a sound-attenuating chamber
-
Acoustic stimulus generator
-
Test animals (e.g., rats)
-
Test compounds and vehicle control
Procedure:
-
Place the animal in the startle chamber and allow for a brief acclimation period with background white noise.
-
Administer the test compound or vehicle.
-
The test session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Measure the amplitude of the startle response in each trial.
-
Calculate the percentage of prepulse inhibition (%PPI) using the formula: %PPI = 100 × [(Startle response in pulse-alone trials - Startle response in prepulse-pulse trials) / Startle response in pulse-alone trials].
-
Compare the %PPI between the different treatment groups.
Signaling Pathways and Experimental Visualization
The following diagrams, generated using Graphviz, illustrate key concepts related to NMDA receptor function and experimental design.
Caption: NMDA Receptor Activation Signaling Pathway.
Caption: Binding Sites of Uncompetitive NMDA Receptor Antagonists.
Caption: General Experimental Workflow for Comparative Antagonist Studies.
Discussion
Methoxmetamine, ketamine, PCP, and memantine are all uncompetitive antagonists of the NMDA receptor, acting as open-channel blockers.[6] They bind to a site within the ion channel, often referred to as the PCP site, thereby preventing the influx of Ca2+ ions that is crucial for neuronal signaling.
The compiled data indicates that methoxmetamine possesses a high affinity for the NMDA receptor, with Ki values in the nanomolar range, comparable to or slightly lower than that of ketamine, but less potent than PCP.[1][2][3] In terms of functional potency, the IC50 value for methoxmetamine (0.524 µM) suggests it is a potent NMDA receptor antagonist.[3]
In vivo studies have demonstrated that methoxmetamine induces behavioral effects similar to those of ketamine and PCP, including alterations in locomotor activity and sensorimotor gating.[2] A direct comparison of the behavioral effects of memantine and ketamine in rats showed that at lower doses, their effects are similar, but at higher doses, they can have divergent effects.[7] While direct, comprehensive in-vivo comparisons between methoxmetamine and memantine are less common in the literature, the available data suggests that memantine generally has a lower affinity and potency at the NMDA receptor compared to the other arylcyclohexylamines.[4][5] This lower affinity is thought to contribute to its different clinical profile, being used for the treatment of Alzheimer's disease, whereas ketamine and related compounds are investigated for their rapid antidepressant effects.[4]
Conclusion
Methoxmetamine hydrochloride is a potent uncompetitive NMDA receptor antagonist with a high binding affinity. Its in vitro and in vivo profiles align it closely with other arylcyclohexylamines like ketamine and PCP. The quantitative data presented in this guide provides a valuable resource for researchers in the field of neuroscience and drug development, enabling a more informed selection and use of these critical research tools. Further studies directly comparing the efficacy and behavioral profiles of methoxmetamine with a wider range of NMDA receptor antagonists under standardized conditions will continue to refine our understanding of their therapeutic potential and mechanisms of action.
References
- 1. Methoxetamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Validation of Methoxmetamine Hydrochloride's Antidepressant Effects
This guide provides a comparative analysis of the in vivo antidepressant-like effects of Methoxmetamine (MXM) hydrochloride against established antidepressant agents, including the rapid-acting NMDA receptor antagonist ketamine, its S-enantiomer esketamine, and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental protocols, and an examination of the underlying neurobiological pathways.
Pharmacological Profile and Mechanism of Action
Methoxmetamine is an arylcyclohexylamine derivative, structurally related to ketamine. Its primary mechanism of action involves a dual antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of the serotonin transporter (SERT). This dual activity suggests a potential for both rapid-acting and sustained antidepressant effects, distinguishing it from compounds that target either pathway exclusively.
| Compound | Primary Mechanism of Action | Receptor/Transporter Affinity |
| Methoxmetamine HCl | Non-competitive NMDA receptor antagonist; Serotonin transporter (SERT) inhibitor. | Lower NMDA receptor affinity than ketamine; Higher SERT affinity than ketamine. |
| Ketamine | Non-competitive NMDA receptor antagonist. | High affinity for the NMDA receptor. |
| Esketamine | Non-competitive NMDA receptor antagonist (S-enantiomer of ketamine). | Higher affinity for the NMDA receptor than R-ketamine. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI). | High affinity for the serotonin transporter (SERT). |
Comparative In Vivo Efficacy
The antidepressant potential of a compound is typically assessed in rodent models using a battery of behavioral tests that measure states analogous to human depression, such as behavioral despair, anhedonia, and anxiety.
Behavioral Despair Models (Forced Swim Test)
The Forced Swim Test (FST) is a widely used assay to screen for antidepressant efficacy. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. Preclinical studies have shown that methoxmetamine induces antidepressant-like effects in the FST in mice.
| Compound | Species | Dosage | Route | Key Finding (vs. Vehicle) |
| Methoxmetamine | Mouse | 10 - 30 mg/kg | i.p. | Significant reduction in immobility time. |
| Ketamine | Mouse | 10 mg/kg | i.p. | Rapid and significant reduction in immobility time. |
| Fluoxetine | Mouse | 10 - 20 mg/kg | i.p. | Significant reduction in immobility time, typically after chronic administration. |
Anhedonia Models (Sucrose Preference Test)
The Sucrose Preference Test (SPT) measures anhedonia, a core symptom of depression, by assessing the animal's interest in consuming a palatable sweet solution over plain water. An increase in sucrose preference is indicative of an antidepressant-like effect.
| Compound | Species | Dosage | Route | Key Finding (vs. Vehicle/Baseline) |
| Methoxmetamine | Rat/Mouse | Data not available | N/A | Further studies are required to assess effects on anhedonia. |
| Esketamine | Rat | 2.5 - 10 mg/kg | i.p. | Rapid and sustained reversal of stress-induced deficits in sucrose preference. |
| Fluoxetine | Rat | 5 - 10 mg/kg | i.p. | Reversal of stress-induced deficits in sucrose preference, typically following chronic dosing. |
Signaling Pathways and Neurobiology
The antidepressant effects of these compounds are mediated by distinct and overlapping signaling pathways. MXM's dual-action mechanism suggests a broader engagement of neuroplasticity-related pathways compared to single-target agents.
Caption: Dual mechanism of Methoxmetamine.
The antagonism of NMDA receptors by compounds like ketamine and potentially methoxmetamine is hypothesized to cause a transient glutamate surge, leading to the activation of AMPA receptors. This initiates downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, which are crucial for promoting synaptogenesis and reversing stress-induced neuronal atrophy.
Caption: Key downstream pathway for rapid antidepressants.
Experimental Methodologies
Standardized protocols are critical for the reliable assessment of antidepressant-like activity in vivo. Below are representative methodologies for the key behavioral assays discussed.
General Experimental Workflow
A typical workflow for a preclinical antidepressant study involves acclimatizing the animals, administering the test compound or vehicle, and then conducting the behavioral assessment at a specified time point.
Caption: Standard workflow for in vivo behavioral testing.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
An observer, blind to the experimental conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in a slightly hunched posture, with movements limited to those necessary to keep the head above water.
-
-
Endpoint: Duration of immobility (in seconds).
Sucrose Preference Test (SPT) Protocol
-
Apparatus: Standard animal cages equipped with two drinking bottles.
-
Procedure:
-
Acclimatization: For 48 hours, mice or rats are presented with two bottles, both containing a 1% sucrose solution.
-
Baseline: Following a period of food and water deprivation (e.g., 12-24 hours), animals are given a choice between one bottle containing 1% sucrose solution and one containing plain water for a duration of 1-4 hours. The position of the bottles is counterbalanced.
-
Testing: Following drug administration (often after a chronic stress paradigm to induce anhedonia), the choice test is repeated.
-
-
Endpoint: Sucrose Preference (%) = (Volume of sucrose consumed / Total volume of liquid consumed) x 100.
Summary and Future Directions
The available evidence indicates that Methoxmetamine hydrochloride possesses antidepressant-like properties in preclinical models, specifically by reducing immobility in the Forced Swim Test. Its dual mechanism of action, targeting both the NMDA receptor and the serotonin transporter, presents a novel therapeutic strategy.
However, a comprehensive in vivo validation requires further investigation. Key future directions include:
-
Dose-Response Studies: Establishing a full dose-response curve for MXM in multiple behavioral paradigms.
-
Anhedonia and Anxiety Models: Evaluating the efficacy of MXM in tests like the Sucrose Preference Test and the Novelty-Suppressed Feeding Test to broaden its behavioral profile.
-
Chronic Dosing Studies: Assessing the effects of long-term MXM administration to model clinical use and investigate sustained efficacy and potential tolerance.
-
Head-to-Head Comparisons: Conducting direct comparative studies with ketamine, esketamine, and SSRIs within the same experimental design to control for inter-study variability.
By addressing these areas, the therapeutic potential of this compound as a novel antidepressant can be more thoroughly elucidated.
A Head-to-Head Comparison of Methoxmetamine and PCP Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pharmacological and behavioral profiles of Methoxmetamine (MXM) and key phencyclidine (PCP) derivatives. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes complex biological and experimental processes.
Introduction
Methoxmetamine (MXM) and phencyclidine (PCP) derivatives are arylcyclohexylamines that primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1][2] While sharing a core mechanism, structural variations among these compounds lead to significant differences in their receptor binding affinities, pharmacokinetics, and behavioral effects. This guide aims to provide a clear, comparative overview to inform research and development in neuroscience and pharmacology.
Comparative Pharmacological Profiles
The primary molecular target for both Methoxmetamine and PCP derivatives is the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][3] These compounds bind to a site within the receptor's ion channel, often referred to as the "PCP site," effectively blocking the influx of calcium ions.[1] However, their interactions with other receptors and transporters, such as the serotonin transporter (SERT) and sigma receptors, contribute to their distinct pharmacological profiles.[1]
Receptor Binding Affinities
The binding affinities (Ki, in nM) of Methoxmetamine and selected PCP derivatives for various receptors are summarized in the table below. Lower Ki values indicate a stronger binding affinity.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| Methoxmetamine (MXM) | 257 | 479 | >10,000 | >10,000 |
| Phencyclidine (PCP) | 59 | 2,234 | >10,000 | 136 |
| 3-MeO-PCP | 20 | 216 | 42 | >10,000 |
| 4-MeO-PCP | 404 | 844 | 296 | 143 |
Data compiled from multiple sources.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in studying these compounds, the following diagrams are provided in Graphviz DOT language.
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of antagonism by Methoxmetamine and PCP derivatives.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Head-to-Head Behavioral Effects
The distinct pharmacological profiles of Methoxmetamine and PCP derivatives translate to observable differences in their behavioral effects. Key behavioral assays used to characterize these compounds include locomotor activity, prepulse inhibition, conditioned place preference, and drug discrimination studies.
Locomotor Activity
Studies in rodents have shown that both MXM and PCP derivatives can induce hyperlocomotion, though the dose-response relationships and patterns of activity can differ. For instance, a study in Sprague-Dawley rats found that 10 mg/kg of MXM induced locomotor hyperactivity, similar to the effects observed with PCP at doses of 2.25 and 6.75 mg/kg.[4]
Prepulse Inhibition (PPI)
Prepulse inhibition is a measure of sensorimotor gating, and deficits in PPI are often used to model symptoms of psychosis. Both MXM and PCP derivatives disrupt PPI in a dose-dependent manner. The potency of these compounds in disrupting PPI generally correlates with their binding affinity for the NMDA receptor.[4]
Experimental Workflow: Drug Discrimination Study
This diagram illustrates the process of a typical two-lever drug discrimination study in rats.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain cortex membranes
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)
-
Test compounds: Methoxmetamine, PCP derivatives
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet is resuspended in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, [³H]MK-801 at a fixed concentration (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]
Drug Discrimination in Rats
Objective: To assess whether a test compound produces subjective effects similar to a known training drug (e.g., PCP).
Apparatus:
-
Standard two-lever operant conditioning chambers housed in sound-attenuating boxes.
-
Each chamber is equipped with a food pellet dispenser.
Procedure:
-
Training:
-
Rats are first trained to press a lever for a food reward.
-
Once lever pressing is established, discrimination training begins. On "drug days," rats receive an injection of the training drug (e.g., 2.0 mg/kg PCP) and are rewarded for pressing one of the two levers (the "drug lever"). On "saline days," they receive a saline injection and are rewarded for pressing the other lever (the "saline lever").
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing:
-
Once the discrimination is learned, test sessions are conducted.
-
Rats are administered a dose of a novel test compound (e.g., MXM or a PCP derivative).
-
The rat is then placed in the operant chamber, and the number of presses on each lever is recorded.
-
Full generalization is said to occur if the rat predominantly presses the "drug lever," indicating that the test compound produces subjective effects similar to the training drug.
-
Conclusion
Methoxmetamine and PCP derivatives, while sharing a primary mechanism of action at the NMDA receptor, exhibit distinct pharmacological and behavioral profiles. These differences are largely attributable to their varying affinities for the NMDA receptor, as well as their interactions with other neurotransmitter systems. For researchers and drug development professionals, a thorough understanding of these nuances is critical for the design of new therapeutic agents and for elucidating the complex roles of the glutamatergic system in both normal and pathological brain function. The data and protocols presented in this guide offer a foundational resource for the continued investigation of these compelling compounds.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxetamine, a novel psychoactive substance with serious adverse pharmacological effects: a review of case reports and preclinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Reproducibility of Methoxmetamine Hydrochloride Behavioral Studies: A Comparative Guide
This guide provides a comparative analysis of the behavioral effects of Methoxmetamine (MXM) hydrochloride alongside other arylcyclohexylamine N-methyl-D-aspartate (NMDA) receptor antagonists, including ketamine and phencyclidine (PCP). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to assess the reproducibility of behavioral studies involving these compounds. This document summarizes quantitative data from preclinical rodent models, details common experimental protocols, and visualizes key pathways and workflows.
Comparative Behavioral Effects of Arylcyclohexylamines
Arylcyclohexylamines are a class of dissociative anesthetics known for their complex behavioral effects, primarily mediated through their antagonist action at the NMDA receptor.[1][2] Methoxmetamine (MXM) emerged as a designer drug analogue of ketamine, and its behavioral profile shares similarities with its parent compound and other drugs in this class, such as PCP.[3][4][5]
Locomotor Activity
NMDA receptor antagonists characteristically induce a dose-dependent biphasic effect on locomotor activity, with lower doses generally causing hyperlocomotion and higher doses leading to stereotypy, ataxia, or catalepsy.[6] Studies in rodents have demonstrated that MXM, ketamine, and PCP all produce significant increases in locomotor activity within a certain dose range.
| Compound | Species | Dose Range (mg/kg) | Route | % Change in Locomotor Activity (Approx.) | Study Reference (Fictionalized for illustration) |
| Methoxmetamine | Rat | 1 - 10 | i.p. | ↑ 150-300% | Smith et al., 2023 |
| Mouse | 3 - 10 | s.c. | ↑ 200-400% | Jones et al., 2022 | |
| Ketamine | Rat | 5 - 20 | i.p. | ↑ 100-250% | Rodriguez et al., 2021 |
| Mouse | 10 - 30 | i.p. | ↑ 150-350% | Chen et al., 2020 | |
| Phencyclidine | Rat | 1 - 5 | s.c. | ↑ 200-500% | Williams et al., 2019 |
| Mouse | 2.5 - 7.5 | s.c. | ↑ 250-600% | Brown et al., 2018 |
Note: The data presented in this table is a synthesized representation from multiple sources and should be considered illustrative. Direct comparison between studies can be challenging due to variations in experimental protocols.
Prepulse Inhibition (PPI)
Prepulse inhibition of the acoustic startle reflex is a measure of sensorimotor gating, a process that is disrupted in several neuropsychiatric disorders. NMDA receptor antagonists are known to reliably disrupt PPI in animal models.[7][8][9] MXM has been shown to produce a dose-dependent disruption of PPI, similar to that observed with ketamine and PCP.[3][4] The rank order of potency for PPI disruption often aligns with the compounds' affinity for the PCP binding site on the NMDA receptor.[3]
| Compound | Species | Dose Range (mg/kg) | Route | % PPI Disruption (Approx.) | Study Reference (Fictionalized for illustration) |
| Methoxmetamine | Rat | 3 - 10 | s.c. | 30-70% | Smith et al., 2023 |
| Ketamine | Rat | 5 - 20 | i.p. | 25-60% | Rodriguez et al., 2021 |
| Phencyclidine | Rat | 1 - 5 | s.c. | 40-80% | Williams et al., 2019 |
Anxiety-Like Behavior (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used assay to assess anxiety-like behavior in rodents.[10][11][12][13] The effects of NMDA receptor antagonists in this paradigm can be complex, with some studies reporting anxiolytic-like effects (increased time in open arms) and others reporting anxiogenic-like effects (decreased time in open arms), depending on the dose, specific compound, and experimental conditions.
| Compound | Species | Dose (mg/kg) | Route | Effect on Time in Open Arms | Study Reference (Fictionalized for illustration) |
| Methoxmetamine | Rat | 1 | i.p. | No significant change | Davis et al., 2022 |
| Rat | 5 | i.p. | ↓ | Davis et al., 2022 | |
| Ketamine | Rat | 10 | i.p. | ↓ | Miller et al., 2020 |
| Mouse | 30 | i.p. | ↑ | Garcia et al., 2019 | |
| Phencyclidine | Rat | 2.5 | s.c. | ↓ | Thompson et al., 2018 |
Social Interaction
Deficits in social interaction are a key feature of several psychiatric disorders. Chronic administration of NMDA receptor antagonists like PCP is often used to model social withdrawal in rodents.[14][15][16] Acute administration of these compounds can also dose-dependently reduce social interaction time.
| Compound | Species | Dose (mg/kg) | Route | Effect on Social Interaction Time | Study Reference (Fictionalized for illustration) |
| Methoxmetamine | Rat | 5 | i.p. | ↓ | Roberts et al., 2023 |
| Ketamine | Rat | 10 | i.p. | ↓ | Clark et al., 2021 |
| Phencyclidine | Rat | 2 | s.c. | ↓ | Evans et al., 2019 |
Experimental Protocols
To ensure the reproducibility of behavioral studies, adherence to detailed and standardized experimental protocols is crucial. Below are methodologies for the key experiments cited in this guide.
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with automated photobeam tracking or video tracking software.
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes prior to testing.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined period (e.g., 30-60 minutes).
-
Record locomotor activity (e.g., distance traveled, number of line crossings), rearing frequency, and time spent in the center versus the periphery of the arena.
-
Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.
Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimatize the animal to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Trials are presented in a pseudorandom order.
-
The startle amplitude is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].[7]
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.
-
Clean the maze thoroughly between animals.
Social Interaction Test
Objective: To evaluate social behavior and social withdrawal.
Procedure (Two-Chamber Test):
-
The apparatus consists of a rectangular box divided into two chambers by a partition with an opening.
-
Habituation: The test animal is placed in one chamber and allowed to explore both chambers freely for a set period.
-
Social Interaction: An unfamiliar "stranger" animal is placed in one of the chambers (often within a small wire cage to prevent aggression). The test animal is then placed back in the apparatus and allowed to explore both chambers.
-
Record the amount of time the test animal spends in the chamber with the stranger animal versus the empty chamber.
-
A decrease in the time spent in the chamber with the stranger animal is indicative of social withdrawal.
Forced Swim Test
Objective: To assess behavioral despair, often used as a screening tool for potential antidepressant effects.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Pre-test (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This initial exposure is to induce a state of immobility on the subsequent test day.
-
Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for a 5-minute session.
-
Record the duration of immobility (floating with only minor movements to keep the head above water).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The behavioral effects of arylcyclohexylamines are primarily initiated by their antagonism of the NMDA receptor. This action leads to a cascade of downstream signaling events that ultimately modulate synaptic plasticity and neuronal function.
The blockade of NMDA receptors by compounds like MXM, ketamine, and PCP leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation is a critical step in initiating downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF), mammalian target of rapamycin (mTOR), and glycogen synthase kinase 3 beta (GSK-3β) pathways, which are implicated in the rapid antidepressant effects of these compounds.[17][18][19][20]
References
- 1. Methamphetamine-induced deficits in social interaction are not observed following abstinence from single or repeated exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Four factors underlying mouse behavior in an open field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of memantine on prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. conductscience.com [conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Considering the context: Social factors in responses to drugs in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Two Faces of Social Interaction Reward in Animal Models of Drug Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. BDNF release and signaling are required for the antidepressant actions of GLYX-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Inter-Laboratory Validation of Methoxmetamine Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
Effective inter-laboratory validation hinges on the systematic comparison of key analytical performance parameters. The following tables present a template for summarizing quantitative data from a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Table 1: Comparison of Method Accuracy Across Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Low QC (5 ng/mL) | 98.7% | 102.1% | 99.2% | 85-115% |
| Mid QC (50 ng/mL) | 101.5% | 97.8% | 103.0% | 85-115% |
| High QC (200 ng/mL) | 99.8% | 100.5% | 98.9% | 85-115% |
Table 2: Comparison of Method Precision Across Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Intra-day Precision (RSD%) | ||||
| Low QC (5 ng/mL) | 4.2% | 3.8% | 4.5% | ≤15% |
| Mid QC (50 ng/mL) | 2.5% | 2.9% | 3.1% | ≤15% |
| High QC (200 ng/mL) | 1.8% | 2.1% | 2.3% | ≤15% |
| Inter-day Precision (RSD%) | ||||
| Low QC (5 ng/mL) | 5.1% | 4.9% | 5.5% | ≤15% |
| Mid QC (50 ng/mL) | 3.2% | 3.6% | 3.9% | ≤15% |
| High QC (200 ng/mL) | 2.4% | 2.8% | 3.0% | ≤15% |
Table 3: Linearity and Sensitivity Comparison
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 | Consistent across labs |
| Correlation Coefficient (r²) | >0.998 | >0.997 | >0.998 | ≥0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.0 ng/mL | 1.0 ng/mL | Within linear range |
Experimental Protocols
The following is a detailed methodology for a proposed LC-MS/MS method for the quantification of Methoxmetamine hydrochloride in a biological matrix (e.g., human plasma). This protocol should be standardized and followed by all participating laboratories in an inter-laboratory validation study.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., Methoxmetamine-d3 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for Methoxmetamine and its deuterated internal standard should be determined and optimized.
3. Preparation of Standards and Quality Controls
-
Calibration Standards: Prepare a series of calibration standards in the relevant biological matrix, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
4. Acceptance Criteria for the Validation Study
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
-
The accuracy and precision of the QC samples should be within ±15%.
Visualizations
The following diagrams illustrate the proposed workflows for the inter-laboratory validation study.
Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.
Caption: Logical workflow for the inter-laboratory validation process.
Safety Operating Guide
Proper Disposal of Methoxmetamine Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent disposal procedures for methoxmetamine (MXM) hydrochloride, a research chemical with undetermined toxicological properties. Due to its close structural similarity to methoxetamine (MXE), a DEA Schedule I controlled substance, methoxmetamine hydrochloride should be handled with the utmost caution and disposed of as a hazardous and potentially controlled substance.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Key Chemical and Regulatory Data
A thorough understanding of the chemical and regulatory landscape of this compound and its analogs is critical for safe handling and disposal. The following table summarizes key data points.
| Property | Value/Status | Citation |
| Chemical Name | 2-(3-methoxyphenyl)-2-(methylamino)-cyclohexanone, monohydrochloride | [1] |
| Synonyms | 3-methoxy-2-oxo PCM, MMXE, MXM | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ • HCl | [1] |
| Molecular Weight | 269.8 g/mol | [1] |
| Known Hazards | Physiological and toxicological properties have not been evaluated. | [1] |
| Related Compound | Methoxetamine (MXE) is a DEA Schedule I Controlled Substance. | [2] |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations. | [3] |
| Environmental Hazard | Water hazard class 2 (Self-assessment): hazardous for water. | [3] |
Experimental Protocols: Disposal Procedure
The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations. The following step-by-step protocol should be strictly adhered to.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough hazard assessment must be conducted. Given the unevaluated toxicological properties, assume the compound is hazardous.
-
Required PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
In case of handling powders or creating aerosols, a NIOSH-approved respirator is recommended.
-
Step 2: Segregation and Labeling of Waste
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
All containers holding this compound waste must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: On-Site Storage
-
Store waste in a designated, secure area away from incompatible materials.
-
Ensure the storage container is in good condition, compatible with the chemical, and kept tightly closed.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 4: Disposal as a Controlled Substance Analog
Due to its structural similarity to methoxetamine (MXE), a Schedule I controlled substance, this compound should be disposed of following the stringent regulations for controlled substances.
-
Contact your institution's EHS or Controlled Substances Program Manager. They will provide specific guidance and procedures for your location.
-
Do not dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant safety risk.[3]
-
Transfer to a DEA-Registered Reverse Distributor. The disposal of Schedule I substances must be handled by a company specifically licensed by the DEA for this purpose.[4] Your EHS department will have a list of approved vendors.
-
Complete DEA Form 222. For the disposal of Schedule I and II controlled substances, a DEA Form 222 is required to document the transfer to the reverse distributor.[4][5]
-
Maintain Meticulous Records. Keep detailed records of the amount of this compound disposed of, the date of disposal, and the name of the reverse distributor. These records must be maintained for a minimum of two years.[4]
Step 5: Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If trained and equipped, clean the spill using appropriate PPE and a spill kit.
-
For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled waste container.
-
-
Decontaminate the area with a suitable cleaning agent.
-
Dispose of all cleanup materials as hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows for the proper disposal of this compound.
Caption: Relationship between Methoxmetamine (MXM) and its regulatory status.
Caption: Step-by-step workflow for the disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Methoxmetamine (Methoxetamine) Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methoxmetamine hydrochloride, a research chemical more commonly known as Methoxetamine (MXE) hydrochloride. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure to Methoxetamine hydrochloride. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement |
| Receiving and Unpacking | - Nitrile gloves (single pair) - Safety glasses with side shields |
| Weighing and Aliquoting | - Double-layered nitrile gloves - Lab coat - Safety goggles - N95 or higher respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation | - Double-layered nitrile gloves - Lab coat - Chemical splash goggles - Face shield (when handling larger volumes) - Work within a certified chemical fume hood |
| General Handling/Transfers | - Nitrile gloves - Lab coat - Safety glasses with side shields |
| Waste Disposal | - Double-layered nitrile gloves - Lab coat - Safety goggles |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Methoxetamine hydrochloride minimizes the risk of contamination and accidental exposure. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.
Caption: Standard workflow for handling Methoxetamine hydrochloride.
Step-by-Step Handling Procedures:
-
Receiving: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. Wear single-use nitrile gloves during this process.
-
Storage: Store Methoxetamine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.
-
Preparation for Use: Before handling, ensure that a designated workspace, preferably within a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing and Transfer: When weighing the solid material, do so within a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles. Use dedicated spatulas and weigh boats. Double-gloving is recommended.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer to ensure complete dissolution.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Collection: All disposable materials that have come into contact with Methoxetamine hydrochloride, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.
Disposal Plan
Proper disposal of Methoxetamine hydrochloride and associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through a licensed disposal company. |
| Contaminated Labware | - Collect disposable items (gloves, wipes, etc.) in a designated hazardous waste bag. - Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. |
| Solutions | - Collect in a sealed, labeled waste container. - Do not mix with other chemical waste streams unless compatibility is confirmed. - Dispose of through a licensed hazardous waste disposal company. |
Under no circumstances should Methoxetamine hydrochloride or its waste be disposed of down the drain or in regular trash.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm.
Caption: Emergency response workflow for spills and personal exposure.
In Case of a Spill:
-
Minor Spill (small quantity, contained):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, safety goggles, and respirator), cover the spill with an absorbent material.
-
Collect the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Major Spill (large quantity, uncontained):
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Close the laboratory doors to contain the spill.
-
Contact the institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By implementing these safety and logistical protocols, research institutions can foster a secure environment for the advancement of science while ensuring the well-being of their personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
